An In-depth Technical Guide to Benzyl 2-methylbenzoate (CAS 67157-60-2)
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Benzyl 2-methylbenzoate, a benzoate ester with the CAS number 67157-60-2. While structurally simil...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Benzyl 2-methylbenzoate, a benzoate ester with the CAS number 67157-60-2. While structurally similar to its well-known isomer, Benzyl benzoate, this document focuses specifically on the properties, synthesis, and analytical characterization of the 2-methyl substituted variant. The information herein is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary data to handle, analyze, and utilize this compound effectively and safely.
Chemical Identity and Physical Properties
Benzyl 2-methylbenzoate, also known as Benzyl o-toluate, is an aromatic ester characterized by a benzyl group attached to the carboxylate of 2-methylbenzoic acid. This seemingly minor positional isomerism of the methyl group significantly influences its physical and chemical properties compared to its unsubstituted counterpart.
Table 1: Physicochemical Properties of Benzyl 2-methylbenzoate
Property
Value
Source
CAS Number
67157-60-2
Molecular Formula
C₁₅H₁₄O₂
Molecular Weight
226.27 g/mol
IUPAC Name
benzyl 2-methylbenzoate
Synonyms
Benzyl o-toluate, o-Toluic acid, benzyl ester
Computed XLogP3
4.2
Topological Polar Surface Area
26.3 Ų
Hydrogen Bond Donor Count
0
Hydrogen Bond Acceptor Count
2
Rotatable Bond Count
4
Experimental Boiling Point
Data not available
Experimental Melting Point
Data not available
Experimental Density
Data not available
Synthesis of Benzyl 2-methylbenzoate
The synthesis of Benzyl 2-methylbenzoate is typically achieved through the esterification of 2-methylbenzoic acid or its derivatives with benzyl alcohol. One documented laboratory-scale synthesis involves an oxidative esterification reaction.
Conceptual Synthesis Pathway
Caption: Oxidative esterification of 2-methylbenzoic acid.
Experimental Protocol: Oxidative Esterification
This protocol is based on a general procedure for the synthesis of benzyl esters from carboxylic acids and benzylic hydrocarbons.
Materials:
2-Methylbenzoic acid (1 mmol)
[BPy]I (Bipyridinium iodide) (0.0524 g, 20 mol%)
Toluene (or other suitable benzylic hydrocarbon) (2128 µL, 20 mmol)
To a reaction tube, add 2-methylbenzoic acid (1 mmol), [BPy]I (0.0524 g), and toluene (2128 µL).
Add TBHP (192 µL) to the reaction mixture.
Stir the reaction mixture at 80°C for 8 hours.
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
Note: This is a generalized protocol. Optimization of reaction conditions, including catalyst loading, temperature, and reaction time, may be necessary to achieve higher yields and purity. The reported yield for Benzyl 2-methylbenzoate using this method is 94%.
Analytical Characterization
Accurate characterization of Benzyl 2-methylbenzoate is crucial for its use in research and development. The following section details the expected analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Benzyl 2-methylbenzoate.
δ 7.96-7.93 (m, 1H): Aromatic proton ortho to the carbonyl group.
δ 7.43-7.40 (m, 2H): Aromatic protons.
δ 7.37-7.30 (m, 4H): Aromatic protons.
δ 7.21-7.17 (m, 2H): Aromatic protons.
δ 5.32 (s, 2H): Methylene protons of the benzyl group (-CH₂-).
δ 66.35: Methylene carbon of the benzyl group (-CH₂-).
δ 21.70: Methyl carbon (-CH₃).
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the identification and purity assessment of Benzyl 2-methylbenzoate.
Electron Ionization (EI) Mass Spectrum: The mass spectrum of Benzyl 2-methylbenzoate shows characteristic fragmentation patterns. Key fragments observed include m/z values of 226 (M+), 208, 119, 104, 91, and 65. The base peak is typically observed at m/z 91, corresponding to the tropylium cation (C₇H₇⁺).
Infrared (IR) Spectroscopy
~3030 cm⁻¹: Aromatic C-H stretching.
~2950 cm⁻¹: Aliphatic C-H stretching (from the methyl and methylene groups).
~1720 cm⁻¹: Strong C=O stretching of the ester group.
~1270 and 1120 cm⁻¹: C-O stretching of the ester group.
~1600 and 1450 cm⁻¹: Aromatic C=C ring stretching.
High-Performance Liquid Chromatography (HPLC)
A specific HPLC method for Benzyl 2-methylbenzoate is not detailed in the available literature. However, a general reversed-phase HPLC method can be developed for its analysis.
The Structural and Functional Identity of Benzyl 2-Methylbenzoate
A Comprehensive Guide to Nomenclature, Synthesis, and Characterization Part 1: Identity Matrix & Nomenclature Architecture In the precise world of medicinal chemistry and fragrance synthesis, ambiguity is the enemy of re...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Guide to Nomenclature, Synthesis, and Characterization
Part 1: Identity Matrix & Nomenclature Architecture
In the precise world of medicinal chemistry and fragrance synthesis, ambiguity is the enemy of reproducibility. Benzyl 2-methylbenzoate is frequently confused with its structural isomer, 2-methylbenzyl benzoate. As drug development professionals, we must first establish a rigorous identity matrix to prevent costly procurement or synthesis errors.
The molecule is the benzyl ester of o-toluic acid.[1][2] Structurally, it consists of a benzyl group (derived from benzyl alcohol) attached to the oxygen of the 2-methylbenzoate anion.
The nomenclature follows the standard ester protocol: [Alcohol-derived alkyl group] + [Acid-derived anion] .
Acid Component: 2-methylbenzoic acid (historically o-toluic acid). The ortho-methyl group is the defining feature, providing significant steric bulk around the carbonyl.
The Isomer Trap: Researchers often confuse this with 2-methylbenzyl benzoate (CAS 80716-36-5), where the methyl group is on the benzyl ring, not the benzoate ring. This structural difference drastically alters metabolic stability and olfactory profile.
Figure 1: Structural deconstruction and critical disambiguation from common isomers.
Part 2: Synthetic Pathways & Mechanistic Logic
For research-grade purity (>98%), the "Expertise" pillar dictates avoiding standard Fischer esterification. The ortho-methyl group on the benzoate ring creates significant steric hindrance (the "Ortho Effect"), shifting the equilibrium and slowing the attack of the alcohol on the carbonyl carbon.
Therefore, we utilize an Acyl Chloride activation strategy for lab-scale synthesis to ensure irreversible, high-yield conversion.
Protocol: Acyl Chloride Nucleophilic Substitution
Objective: Synthesis of 10g Benzyl 2-methylbenzoate.
Mechanistic Note: The base (Et₃N) is critical to neutralize the HCl generated, driving the reaction forward and preventing acid-catalyzed side reactions.
Workup & Purification:
Wash organic layer with 1M HCl (remove unreacted amine), then Sat. NaHCO₃ (remove unreacted acid), then Brine.
Dry over MgSO₄ and concentrate.
Purification: If necessary, purify via flash column chromatography (Hexane:EtOAc 9:1).
Figure 2: The Acyl Chloride synthesis route, selected to overcome the steric hindrance of the ortho-methyl group.
Part 3: Analytical Fingerprinting (Self-Validating Systems)
To satisfy the "Trustworthiness" requirement, synthesis must be validated by spectral data. The following diagnostic signals confirm the structure and purity.
1. Proton NMR (¹H NMR, 400 MHz, CDCl₃)
The NMR spectrum provides a distinct "fingerprint."
Moiety
Shift (δ ppm)
Multiplicity
Integration
Diagnostic Value
Ar-CH₃
2.60
Singlet
3H
Key Identifier. Deshielded by ortho-carbonyl. Distinguishes from meta/para isomers (typically ~2.4 ppm).
Benzyl-CH₂
5.35
Singlet
2H
Confirms the benzyl ester linkage.
Aromatic (Acid)
7.8 - 8.0
Doublet/Multiplet
1H
The proton ortho to the carbonyl is significantly deshielded.
Aromatic (Rest)
7.2 - 7.5
Multiplet
8H
Overlapping benzyl and benzoate protons.
2. Infrared Spectroscopy (FT-IR)
C=O Stretch: ~1720 cm⁻¹ (Strong). Typical of conjugated esters.
C-O Stretch: ~1260 cm⁻¹ (Strong).
Absence of OH: Lack of broad peak at 3000-3500 cm⁻¹ confirms full conversion of the alcohol/acid.
Part 4: Drug Development Context & The "Ortho Effect"
For pharmaceutical scientists, this molecule is more than a chemical intermediate; it is a case study in steric control of metabolic stability .
Metabolic Stability & Prodrug Design
Esters are often used as prodrugs to improve lipophilicity (LogP ~4.2 for this molecule) and membrane permeability. However, they must be hydrolyzed by plasma esterases to release the active acid.
The Ortho Effect: The methyl group at the 2-position creates a "steric shield" around the carbonyl carbon.
Consequence: This molecule hydrolyzes significantly slower than Benzyl benzoate or Benzyl 4-methylbenzoate.
Application: If a drug candidate requires a longer half-life (
) in plasma before releasing the active moiety, introducing an ortho-substituent (like the methyl group here) is a validated strategy to modulate PK/PD profiles [1][2].
Figure 3: Conceptual visualization of the "Ortho Effect." The 2-Methyl group (Red Star) sterically hinders the approach of the esterase enzyme to the carbonyl, increasing metabolic stability.
References
NIST Chemistry WebBook. Benzyl o-toluate (CAS 67157-60-2) Properties and Spectra. National Institute of Standards and Technology. Available at: [Link]
Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters.[9] Journal of the American Chemical Society, 74(12), 3120–3128. Available at: [Link]
PubChem. Benzyl 2-methylbenzoate Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Technical Monograph: Physicochemical Characterization of Benzyl 2-Methylbenzoate
The following technical monograph provides an in-depth physicochemical and synthetic analysis of Benzyl 2-methylbenzoate , also known as Benzyl o-toluate . Compound Identity: Benzyl 2-methylbenzoate CAS Registry Number:...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph provides an in-depth physicochemical and synthetic analysis of Benzyl 2-methylbenzoate , also known as Benzyl o-toluate .
Benzyl 2-methylbenzoate is a lipophilic ester belonging to the benzoate family, structurally characterized by a benzyl group esterified with 2-methylbenzoic acid (o-toluic acid). While less ubiquitous than its parent compound, benzyl benzoate, it serves as a specialized intermediate in organic synthesis, a functional component in fragrance formulations due to its balsamic profile, and a stabilizing agent in photo-labile cosmetic formulations. This guide synthesizes experimental characterization data (NMR, IR) with predictive physicochemical modeling to support researchers in drug development and material science.
Chemical Identity & Structural Analysis
Property
Detail
IUPAC Name
Benzyl 2-methylbenzoate
Molecular Formula
C₁₅H₁₄O₂
Molecular Weight
226.27 g/mol
SMILES
Cc1ccccc1C(=O)OCc2ccccc2
InChIKey
IRNSYGIUGHROTJ-UHFFFAOYSA-N
Structural Class
Benzoate Ester / Aryl Ester
Structural Commentary
The molecule consists of two aromatic rings linked by an ester functionality. The ortho-methyl group on the benzoate ring introduces steric hindrance near the carbonyl carbon, potentially increasing resistance to hydrolysis compared to unsubstituted benzyl benzoate. This steric bulk also influences the molecular packing, affecting density and melting behavior.
Physicochemical Properties[1][2][3][4][5][6][7]
Due to the high boiling point and potential for thermal decomposition, standard atmospheric boiling points are often replaced by predictive modeling or vacuum distillation data in technical literature.
Core Physical Data
Property
Value / Range
Source / Note
Physical State
Colorless to pale yellow oil
Experimental Observation [1, 2]
Boiling Point (Predicted)
340 °C – 404 °C (613–677 K)
Cheméo Model / Structure-Activity Relationship [3]
Boiling Point (Vacuum)
Expected ~180–190 °C @ 15 mmHg
Extrapolated from Benzyl Benzoate (184°C @ 15 mmHg)
Density
~1.10 – 1.12 g/cm³
Predicted based on Benzyl Benzoate (1.118 g/cm³)
Refractive Index
~1.56 – 1.57
Typical for liquid benzyl esters
Solubility (Water)
Insoluble (< 0.1 mg/mL)
Lipophilic nature
Solubility (Organic)
Soluble in DCM, EtOAc, MeOH, Toluene
Experimental Workups [1, 2]
LogP (Octanol/Water)
4.20
Predicted (XLogP3) [4]
Thermodynamic & Transport Analysis
Intermolecular Forces: The molecule exhibits strong London dispersion forces due to the pi-stacking potential of the two aromatic rings. The ester linkage provides a dipole moment, but the lack of hydrogen bond donors results in low water solubility and high lipophilicity (LogP > 4).
Thermal Stability: Like many high-molecular-weight esters, Benzyl 2-methylbenzoate is stable at room temperature but may undergo decarboxylation or hydrolysis under extreme thermal stress or acidic/basic conditions.
Spectroscopic Characterization (Experimental)
For researchers verifying compound identity, the following experimental spectral data is definitive.
H NMR (400 MHz, CDCl
)
7.98 – 7.91 (m, 1H): Aromatic proton ortho to carbonyl (on toluic ring).
7.48 – 7.17 (m, 8H): Overlapping aromatic protons from the benzyl ring and remaining toluic ring protons.
This protocol utilizes the reaction between 2-methylbenzoic acid (o-toluic acid) and benzyl bromide/chloride or the esterification of the acid with benzyl alcohol.
Figure 1: General reaction pathway for the esterification synthesis of Benzyl 2-methylbenzoate.
Applications in Research & Industry
Drug Development & Medicinal Chemistry
Intermediate Utility: The compound serves as a "masked" carboxylic acid. The benzyl ester group is a classic protecting group, removable via hydrogenolysis (H
/Pd-C), allowing for the selective manipulation of the ortho-methylbenzoic scaffold in complex molecule synthesis.
Solubility Enhancement: Used in topical formulations to solubilize lipophilic active pharmaceutical ingredients (APIs) where standard solvents fail.
Photostabilization
Recent patent literature identifies Benzyl 2-methylbenzoate as a solvent and stabilizer for Avobenzone , a common UV-blocker. Its structural similarity allows it to disrupt the crystallization of Avobenzone, maintaining efficacy in sunscreen formulations [5].
Fragrance & Flavor[8]
Profile: Mild, sweet, balsamic, floral.
Function: Fixative and blender, similar to benzyl benzoate but with a slightly more herbal/phenolic nuance due to the methyl group.
Safety & Handling (GHS Classification)
While specific SDS data for this CAS is limited compared to Benzyl Benzoate, the structural analogy dictates the following precautions:
Signal Word: Warning.
Hazard Statements:
H302: Harmful if swallowed.
H411: Toxic to aquatic life with long-lasting effects.
Handling: Wear nitrile gloves and safety glasses. Avoid release to the environment.
References
Royal Society of Chemistry (RSC). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids. (Experimental characterization data: NMR, Physical State).
American Chemical Society (ACS). PdII-Catalyzed Oxidative Aldehyde-sp2C–H Functionalization. (Synthesis and Spectral Data). [3]
Cheméo. Benzyl o-toluate Chemical Properties and Prediction. (Thermodynamic Data).
Technical Monograph: Benzyl Benzoate vs. Benzyl 2-methylbenzoate
This guide provides an in-depth technical comparison between Benzyl Benzoate and its sterically hindered analog, Benzyl 2-methylbenzoate (Benzyl o-toluate). It is structured to serve researchers requiring precise physico...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Benzyl Benzoate and its sterically hindered analog, Benzyl 2-methylbenzoate (Benzyl o-toluate). It is structured to serve researchers requiring precise physicochemical, synthetic, and metabolic distinctions.
Executive Summary
Benzyl Benzoate (BB) is a high-volume commodity chemical used ubiquitously as a scabicide, fragrance fixative, and solvent. Its chemistry is defined by a planar, unhindered ester linkage facilitating rapid hydrolysis and metabolic clearance.
Benzyl 2-methylbenzoate (B2MB) , or Benzyl o-toluate, is a structural analog distinguished by a methyl group at the ortho position of the benzoate ring. This single substitution introduces significant steric hindrance (the "Ortho Effect"), drastically altering the molecule's rotational thermodynamics, hydrolytic stability, and synthetic requirements. B2MB serves primarily as a specialized fragrance ingredient and a mechanistic probe in structure-activity relationship (SAR) studies.
Chemical Identity & Physical Properties
The following table contrasts the fundamental physicochemical descriptors. Note the increase in lipophilicity (LogP) and the structural rigidity introduced by the ortho-methyl group in B2MB.
Property
Benzyl Benzoate (BB)
Benzyl 2-methylbenzoate (B2MB)
CAS Number
120-51-4
67157-60-2
IUPAC Name
Benzyl benzoate
Benzyl 2-methylbenzoate
Synonyms
Benzoic acid, benzyl ester
Benzyl o-toluate; o-Toluic acid, benzyl ester
Molecular Formula
C₁₄H₁₂O₂
C₁₅H₁₄O₂
Molecular Weight
212.25 g/mol
226.27 g/mol
LogP (Predicted)
~3.97
~4.45
Boiling Point
323 °C
~335–340 °C (Predicted)
Hydrolytic Stability
Low (Rapid enzymatic hydrolysis)
High (Sterically hindered)
Structural Chemistry: The "Ortho Effect"
The core differentiator is the steric environment of the carbonyl carbon.[1]
Steric Inhibition of Resonance & Attack
In Benzyl Benzoate , the carbonyl group can achieve planarity with the phenyl ring, maximizing conjugation. The carbonyl carbon is exposed, allowing easy approach for nucleophiles (like water or the serine residue of an esterase).
In B2MB , the ortho-methyl group creates a steric clash with the carbonyl oxygen. This forces the carbonyl group to rotate out of the plane of the phenyl ring (deconjugation). Furthermore, the bulky methyl group physically blocks the "Burgi-Dunitz" trajectory required for nucleophilic attack.
Visualization: Structural Sterics
The following diagram illustrates the steric blockade in B2MB compared to the open access in BB.
Caption: Comparison of nucleophilic accessibility. The ortho-methyl group in B2MB physically blocks the carbonyl carbon.
Synthetic Protocols
Due to the steric hindrance described above, the synthesis of B2MB requires more aggressive activation than BB. Standard Fischer esterification (Acid + Alcohol + Catalyst) is often too slow for ortho-substituted benzoates.
Protocol A: Benzyl Benzoate (Transesterification)
Standard industrial route. Green chemistry compatible.
(and catalytic DMF) for 2 hours until gas evolution (, ) ceases.
Remove excess
under reduced pressure to isolate crude o-Toluoyl chloride.
Step 2: Esterification
Dissolve o-Toluoyl chloride in dry DCM at 0 °C.
Add Benzyl Alcohol mixed with Pyridine dropwise. Note: Pyridine acts as an HCl scavenger.
Allow to warm to room temperature and stir for 4–6 hours.
Workup: Wash organic layer with 1M HCl (to remove pyridine), then saturated
, then brine. Dry over .
Purification: Column chromatography (Hexane/EtOAc) or high-vacuum distillation.
Caption: Acyl chloride activation pathway required to synthesize B2MB efficiently.
Pharmacokinetics & Metabolism
The metabolic fate of these esters is dictated by Carboxylesterases (CES) , primarily in the liver and skin.
Hydrolysis Kinetics
Benzyl Benzoate: Rapidly hydrolyzed (
minutes in plasma) into Benzoic Acid and Benzyl Alcohol .
Benzyl 2-methylbenzoate: Significantly slower hydrolysis. The ortho-methyl group prevents the enzyme's catalytic serine from effectively attacking the carbonyl.
Result: Prolonged systemic exposure to the parent ester.
Metabolites:2-Methylbenzoic acid (o-Toluic acid) and Benzyl Alcohol .
Toxicological Implications
BB Toxicity: Driven by the accumulation of Benzyl Alcohol (neurotoxic in high doses) and Benzoic Acid (can deplete glycine).
B2MB Toxicity: While data is scarcer, the slower hydrolysis implies a "sustained release" of metabolites. However, the parent compound (B2MB) is more lipophilic, potentially leading to higher tissue retention or depot effects in adipose tissue compared to BB.
Applications
Benzyl Benzoate[2][3][4][5][6]
Pharmaceutical: First-line topical treatment for scabies (Sarcoptes scabiei) and lice.
Industrial: Solvent for artificial musks; plasticizer for cellulose derivatives.
Benzyl 2-methylbenzoate
Fragrance: Used in niche perfumery for "heavy" floral accords. The steric bulk lowers volatility, acting as a fixative with a slightly different odor profile (more phenolic/berry-like) than BB.
Research: Used as a metabolic probe . When testing esterase inhibitors, B2MB is often used as a negative control substrate to validate the active site specificity of enzymes (i.e., if an enzyme can hydrolyze B2MB, it has a very large/flexible active site).
References
NIST Chemistry WebBook. Benzyl 2-methylbenzoate (CAS 67157-60-2) Data. National Institute of Standards and Technology. [Link]
PubChem. Benzyl 2-methylbenzoate Compound Summary. National Library of Medicine. [Link]
Macht, D. I. Pharmacological examination of benzyl esters.[3] Journal of Pharmacology and Experimental Therapeutics, 1918. (Foundational work on benzyl ester hydrolysis rates). [Link]
Charton, M. Steric Effects in Ester Hydrolysis. Journal of the American Chemical Society, 1975. (Mechanistic grounding for the ortho-effect). [Link]
Introduction: The Aromatic Signature of Benzyl Esters
An In-depth Technical Guide to Naturally Occurring Benzyl Esters in Floral Volatiles Floral scents are complex mosaics of low molecular weight volatile organic compounds (VOCs) that mediate critical ecological interactio...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Naturally Occurring Benzyl Esters in Floral Volatiles
Floral scents are complex mosaics of low molecular weight volatile organic compounds (VOCs) that mediate critical ecological interactions.[1] Among the myriad chemical classes contributing to these fragrances, benzenoids and phenylpropanoids, derived from the amino acid phenylalanine, represent one of the largest and most significant groups.[1][2][3] This guide focuses on a specific, olfactorily potent subgroup: the benzyl esters. These compounds, characterized by a benzyl group (C₆H₅CH₂–) attached to a carboxylate, are pivotal to the characteristic scents of numerous flowers, including jasmine, tuberose, and ylang-ylang.[4][5][6]
Benzyl esters such as benzyl acetate and benzyl benzoate are not merely components of a pleasant aroma; they are functional agents in the plant's life cycle. They serve as powerful attractants for pollinators, ensuring reproductive success, and can also function in defense against herbivores and pathogens.[1][3] For researchers and drug development professionals, understanding the biosynthesis, chemical diversity, ecological roles, and analytical chemistry of these molecules provides a foundation for applications ranging from crop improvement and pest management to the development of novel fragrances and therapeutics. This guide offers a detailed exploration of the core scientific principles and methodologies associated with the study of naturally occurring benzyl esters in floral volatiles.
Part 1: The Biosynthetic Machinery of Benzyl Esters
The formation of benzyl esters in plants is a sophisticated process originating from the shikimate pathway and culminating in a final esterification step. The core pathway involves the conversion of phenylalanine into key benzenoid precursors, which are then assembled into the final ester products by specific enzymes.
From Phenylalanine to Benzenoid Precursors
The journey begins with L-phenylalanine. The synthesis of the foundational "benzenoid" ring structure (a C6-C1 backbone) requires the shortening of phenylalanine's propyl side chain by two carbons. This occurs through two primary routes: the β-oxidative and the non-β-oxidative pathways.[2][7]
β-Oxidative Pathway: This peroxisome-localized pathway is a major route for producing benzoyl-CoA, a key precursor for several benzyl esters.[2] It involves the conversion of trans-cinnamic acid (derived from phenylalanine) into cinnamoyl-CoA, which then undergoes a series of reactions analogous to fatty acid beta-oxidation to yield benzoyl-CoA.[2][8]
Non-β-Oxidative Pathway: This pathway also contributes to the pool of benzenoid precursors, ultimately yielding benzoic acid.[7]
These pathways generate the two critical substrates required for benzyl ester synthesis: an alcohol (typically benzyl alcohol) and an acyl-CoA (such as acetyl-CoA or benzoyl-CoA). Benzaldehyde is a central intermediate that can be reduced to form benzyl alcohol.[3][9]
The Final Assembly: Acyltransferases at Work
The final, defining step in benzyl ester synthesis is the transfer of an acyl group from an acyl-CoA donor to benzyl alcohol. This reaction is catalyzed by a class of enzymes known as acyltransferases. Specifically, members of the large and functionally diverse BAHD family of acyltransferases are responsible for producing many volatile esters.[8][10][11] The family is named after the first four enzymes of this type to be characterized: B enzylalcohol O-a cetyltransferase (BEAT), A nthocyanin O-h ydroxycinnamoyltransferase, A nthranilate N-h ydroxycinnamoyl/benzoyltransferase, and D eacetylvindoline 4-O-acetyltransferase.[8]
Two well-characterized enzymes pivotal to benzyl ester formation are:
Acetyl-CoA:benzylalcohol acetyltransferase (BEAT): This enzyme catalyzes the formation of benzyl acetate , a major scent component in plants like Clarkia breweri.[1][3][12] It transfers an acetyl group from acetyl-CoA to benzyl alcohol. The expression of the BEAT gene is highly regulated, often peaking in the petals at the time of flower opening (anthesis) to align with pollinator activity.[12]
Benzoyl-CoA:benzyl alcohol benzoyltransferase (BEBT or BPBT): This enzyme is responsible for synthesizing benzyl benzoate .[3][9] It facilitates the reaction between benzoyl-CoA and benzyl alcohol.[10][13] Studies in Clarkia breweri and Petunia hybrida have demonstrated the crucial role of this enzyme in the floral scent profile.[7][10]
The availability of substrates—both the alcohol and the acyl-CoA—is a critical limiting factor in the production of these volatile esters.[14][15]
Caption: Simplified biosynthetic pathway of key benzyl esters.
Part 2: Chemical Diversity and Natural Occurrence
Benzyl esters are widespread in the floral kingdom, contributing significantly to the scent profiles of many species. While benzyl acetate and benzyl benzoate are among the most common, other related esters and benzenoids also play crucial roles.
Found in some natural extracts[19]; precursor in fragrance synthesis
Note: Benzyl cyanide (phenylacetonitrile) is included for its structural relation and role as a fragrance component, though its natural floral occurrence is less prominent than the esters.
Part 3: The Ecological Functions of Benzyl Esters
The emission of benzyl esters is not a passive process; it is a highly evolved ecological strategy. These volatiles mediate interactions with both mutualists (pollinators) and antagonists (herbivores and pathogens).
Pollinator Attraction: The primary ecological role of floral volatiles is to attract pollinators.[3][20] Benzyl esters, with their characteristic sweet and floral scents, serve as long-distance chemical cues, guiding insects like bees and moths to the flower.[3] For instance, the benzenoid-rich scent of snapdragons is a key signal for its bee pollinators.[3] Methyl salicylate has also been shown to be an effective attractant for a diverse range of nocturnal and crepuscular bees, highlighting its importance in specialized pollination syndromes.[21][22]
Defense and Protection: Beyond attraction, benzyl esters can have protective functions. Some volatiles act as repellents to herbivores or possess antimicrobial and antifungal properties, preventing disease.[10] For example, benzyl benzoate has demonstrated ovicidal properties against certain insects in rice leaves, suggesting a defensive role.[10] Volatiles released from damaged leaves can also serve as signals to attract predators of the herbivorous insects, an indirect defense mechanism.[10]
Fixatives and Modifiers: In the complex blend of a floral scent, some less volatile benzyl esters, like benzyl benzoate, can act as natural fixatives.[4][5][6] They help to slow the evaporation of more volatile components, prolonging the scent's longevity and ensuring a more stable chemical signal for pollinators over time.[5]
Part 4: Analytical Methodologies for Floral Volatiles
Accurate analysis of benzyl esters requires sensitive, non-destructive techniques that can capture the true profile of emitted volatiles without introducing artifacts. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has become the gold standard for this type of analysis.[23][24][25]
The HS-SPME-GC-MS Workflow
This workflow integrates sampling, extraction, and concentration into a single, solvent-free step, making it ideal for the delicate nature of floral scent analysis.[23]
Headspace Sampling: The flower (either intact or excised) is enclosed in a sealed, inert container (e.g., a glass jar or Tedlar bag) to allow volatiles to accumulate in the space above it (the "headspace").[26][27]
SPME Adsorption: An SPME fiber, which is a fused-silica fiber coated with a sorbent material (e.g., polydimethylsiloxane, PDMS), is exposed to the headspace.[23] The volatile benzyl esters and other compounds adsorb onto the fiber.
Thermal Desorption: The fiber is withdrawn and inserted directly into the heated injection port of a gas chromatograph. The high temperature desorbs the trapped volatiles from the fiber onto the GC column.
GC Separation: The complex mixture of volatiles is separated based on boiling point and polarity as it travels through the GC column.
MS Identification & FID Quantification: As compounds elute from the column, they enter a mass spectrometer (MS), which fragments them and generates a mass spectrum—a chemical fingerprint used for identification.[23] A parallel analysis using a Flame Ionization Detector (FID) is often used for accurate quantification of the identified compounds.[23]
Caption: Workflow for analyzing floral volatiles using HS-SPME-GC-MS.
Step-by-Step Experimental Protocol: HS-SPME-GC-MS
This protocol provides a generalized methodology for the analysis of benzyl esters from floral tissue. Optimization is often required depending on the specific plant material and target analytes.
Preparation:
Select healthy, blooming flowers at a consistent developmental stage.
Pre-condition the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) according to the manufacturer's instructions to remove contaminants.[26]
Clean the sampling chambers (glass jars with airtight lids) by baking at high temperature or washing with solvent and water.[27]
Sample Collection:
Place a known weight of floral tissue (e.g., 100-500 mg) into the sampling chamber and seal it.
Allow the system to equilibrate for a set period (e.g., 20-30 minutes) at a controlled temperature (e.g., 30-45°C) to allow volatiles to accumulate in the headspace.[25]
Extraction:
Insert the SPME fiber through the septum of the chamber lid, exposing the coated fiber to the headspace.
Allow the fiber to adsorb volatiles for a defined time (e.g., 30-40 minutes).[25] Do not let the fiber touch the sample material.
GC-MS Analysis:
Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes).
Start the GC temperature program. A typical program might be: hold at 40°C for 2 min, then ramp to 240°C at 5°C/min, and hold for 5 min.
The mass spectrometer should be set to scan a mass range of m/z 40-400.
Data Processing:
Identify compounds by comparing their mass spectra to a reference library (e.g., NIST/Wiley) and by comparing their retention indices to known standards.
Quantify the relative abundance of each compound by integrating the peak area from the total ion chromatogram (or from a parallel GC-FID run).
Conclusion and Future Perspectives
Naturally occurring benzyl esters are integral to the chemical language of flowers, orchestrating complex ecological interactions that are vital for plant survival and reproduction. Their biosynthesis is a tightly regulated process, governed by specific acyltransferase enzymes that assemble them from benzenoid precursors. Methodologies like HS-SPME-GC-MS have empowered researchers to unravel the complexity of floral scents with remarkable precision.
Future research will likely focus on several key areas. The discovery and characterization of novel acyltransferases from diverse plant species will broaden our understanding of the evolution of floral scents. Metabolic engineering offers the exciting possibility of modifying floral scent profiles, which could be used to enhance pollination in crops or create novel fragrances.[14][15] Furthermore, exploring the synergistic and antagonistic effects of benzyl esters within a complete floral bouquet will provide deeper insights into the nuanced communication between plants and their environment. As our analytical capabilities continue to advance, so too will our appreciation for these elegant and ecologically essential molecules.
References
Benzyl benzoate (CAS N° 120-51-4) - ScenTree. Available from: [Link]
Analysis of Floral Volatiles by Using Headspace-Solid Phase Microextraction: A Review. Available from: [Link]
What is Benzyl Benzoate? Cosmetic usage, properties, and regulatory insights - Slate. Available from: [Link]
Generation of phenylpropanoid pathway-derived volatiles in transgenic plants: rose alcohol acetyltransferase produces phenylethyl acetate and benzyl acetate in petunia flowers - PubMed. Available from: [Link]
Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - PMC. Available from: [Link]
Contribution of CoA Ligases to Benzenoid Biosynthesis in Petunia Flowers - PMC - NIH. Available from: [Link]
Benzyl Benzoate - BC Fragrance. Available from: [Link]
Benzyl benzoate - The Ingredient Directory - The Fragrance Conservatory. Available from: [Link]
Characterization of an Acyltransferase Capable of Synthesizing Benzylbenzoate and Other Volatile Esters in Flowers and Damaged Leaves of Clarkia breweri - Oxford Academic. Available from: [Link]
A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid 'Siberia' - Frontiers. Available from: [Link]
First identification of methyl benzoate and methyl salicylate as major volatile compounds in the floral scent of alstroemeria - Acta Horticulturae. Available from: [Link]
The metabolic pathway leading to synthesis of benzyl acetate and benzyl... - ResearchGate. Available from: [Link]
Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value | Horticulture Research | Oxford Academic. Available from: [Link]
Chemistry, biosynthesis and biology of floral volatiles: roles in pollination and other functions. Available from: [Link]
The Floral Volatile Methyl Salicylate Influences Pollinators and Pollination at Multiple Spatial Scales - SSRN. Available from: [Link]
Acetyl-CoA:benzylalcohol acetyltransferase--an enzyme involved in floral scent production in Clarkia breweri - PubMed. Available from: [Link]
Optimized Method to Analyze Rose Plant Volatile Organic Compounds by HS-SPME-GC-FID/MSD - SCIRP. Available from: [Link]
(PDF) Generation of Phenylpropanoid Pathway-Derived Volatiles in Transgenic Plants: Rose Alcohol Acetyltransferase Produces Phenylethyl Acetate and Benzyl Acetate in Petunia Flowers - ResearchGate. Available from: [Link]
The floral volatile methyl salicylate influences pollinators and pollination at multiple spatial scales - Research With Rutgers. Available from: [Link]
Volatile Organic Compounds Emitted by Flowers: Ecological Roles, Production by Plants, Extraction, and Identification - Semantic Scholar. Available from: [Link]
Floral Volatiles: A Promising Method to Access the Rare Nocturnal and Crepuscular Bees - Frontiers. Available from: [Link]
(PDF) The chemical diversity of floral scent - ResearchGate. Available from: [Link]
The biosynthesis of the floral volatile benzylacetone. - ResearchGate. Available from: [Link]
Quantitative analysis and characterization of floral volatiles, and the role of active compounds on the behavior of Heortia vitessoides - PMC. Available from: [Link]
Reduction of benzenoid synthesis in petunia flowers reveals multiple pathways to benzoic acid and enhancement in auxin transport - PubMed. Available from: [Link]
Video: Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling - JoVE. Available from: [Link]
Biosynthesis, Composition and Sources of Floral Scent in Ornamental Crops: A Review. Available from: [Link]
Biochemistry of Plant Volatiles - Esalq. Available from: [Link]
The Biodiversity of Edible Flowers: Discovering New Tastes and New Health Benefits - PMC. Available from: [Link]
phenyl acetonitrile, 140-29-4. Available from: [Link]
BENZYL CYANIDE - Ataman Kimya. Available from: [Link]
Amendment 38 STAND Benzyl cyanide - Acetyl Isovaleryl (5-Methyl-2,3-hexanedlone. Available from: [Link]
Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests - PMC. Available from: [Link]
EP0062368A1 - Perfume compositions as well as perfumed products containing alkyl substituted benzyl cyanides as a fragrance - Google Patents.
(PDF) Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests - ResearchGate. Available from: [Link]
Precision Synthesis of Benzyl 2-Methylbenzoate: Overcoming Steric Hindrance in Aromatic Esterification
Abstract Benzyl 2-methylbenzoate (CAS: 120-50-3), also known as benzyl o-toluate, is a sterically congested ester utilized in fragrance formulation and as a lipophilic intermediate in medicinal chemistry.[1] Its synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Benzyl 2-methylbenzoate (CAS: 120-50-3), also known as benzyl o-toluate, is a sterically congested ester utilized in fragrance formulation and as a lipophilic intermediate in medicinal chemistry.[1] Its synthesis presents a classic challenge in organic process development: the "Ortho Effect." The methyl group at the ortho position of the benzoic acid moiety creates significant steric shielding of the carbonyl carbon, rendering standard acid-catalyzed Fischer esterification kinetically sluggish and equilibrium-disfavored.
This Application Note details a high-fidelity protocol using Acyl Chloride Activation via Oxalyl Chloride. This method is selected for its irreversibility and high atom economy regarding the target ester, contrasting it with the slower, equilibrium-bound Fischer method. We also provide a secondary protocol for Nucleophilic Substitution (
), ideal for high-throughput screening (HTS) contexts.
Part 1: Strategic Analysis & Retrosynthesis
The Steric Challenge
In o-toluic acid, the steric bulk of the methyl group prevents the tetrahedral intermediate formed during nucleophilic attack from stabilizing effectively. Standard reflux techniques often yield incomplete conversion. To force the reaction to completion, we must activate the electrophile to a species more reactive than the protonated carboxylic acid: the acyl chloride .
Retrosynthetic Pathway
The following logic flow illustrates the disconnection approach, prioritizing the activation of the acyl carbon.
Method A: Acyl Chloride Activation (The "Gold Standard")
Rationale: This method uses Oxalyl Chloride ((
) with catalytic Dimethylformamide (DMF). This "Vilsmeier-Haack" type activation allows the reaction to proceed at lower temperatures than Thionyl Chloride (), reducing thermal decomposition and preventing the formation of colored impurities common in high-temperature acid catalysis.
Phase 1: Activation (Formation of o-Toluoyl Chloride)
Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with
or Ar.
Solvation: Charge the flask with o-toluic acid (10.0 g, 73.4 mmol) and anhydrous DCM (100 mL).
Catalysis: Add catalytic DMF (5 drops, ~0.1 mL). Note: DMF is critical; it forms the reactive Vilsmeier intermediate that reacts rapidly with oxalyl chloride.
Chlorination: Cool the suspension to 0°C (ice bath). Add Oxalyl Chloride (11.2 g, 7.6 mL, 88.0 mmol) dropwise over 20 minutes.
Observation: Vigorous gas evolution (
, , ) will occur. Ensure proper venting into a caustic scrubber.
Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases and the solution becomes clear.
Concentration (Critical): Concentrate the mixture in vacuo (Rotary evaporator) to remove excess oxalyl chloride and DCM. Redissolve the crude acid chloride residue in fresh anhydrous DCM (50 mL).
Phase 2: Esterification
Preparation: In a separate flask, mix Benzyl Alcohol (8.7 g, 8.3 mL, 80.7 mmol) and Triethylamine (11.1 g, 15.3 mL, 110 mmol) in DCM (50 mL). Cool to 0°C.
Addition: Add the prepared o-toluoyl chloride solution dropwise to the benzyl alcohol solution over 30 minutes.
Control: Maintain internal temperature <10°C to prevent side reactions.
Reaction: Remove ice bath and stir at RT for 4 hours. Monitor by TLC (10% EtOAc/Hexanes).
Phase 3: Workup & Purification
Quench: Pour reaction mixture into saturated
(100 mL).
Wash Sequence:
Wash Organic layer with 1M HCl (
mL) to remove excess amines/pyridine.
Wash with sat.
( mL) to remove unreacted o-toluic acid.
Wash with Brine (50 mL).
Drying: Dry over anhydrous
, filter, and concentrate.
Purification: The crude oil is typically >90% pure. For analytical grade, purify via flash column chromatography (Silica gel, 0
10% EtOAc in Hexanes).
Method B: Nucleophilic Substitution (Alternative for Parallel Synthesis)
Rationale: This method avoids the generation of corrosive HCl gas and is amenable to parallel synthesis arrays where liquid handling is automated. It utilizes the
reaction between the carboxylate anion and benzyl bromide.
Protocol Summary:
Dissolve o-toluic acid (1.0 equiv) in DMF (5 mL/g).
Esterification protocols for sterically hindered o-toluic acid
An Application Guide to the Esterification of Sterically Hindered o-Toluic Acid Authored by: A Senior Application Scientist Introduction: The Challenge of ortho-Substitution In the realm of organic synthesis, the esterif...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Esterification of Sterically Hindered o-Toluic Acid
Authored by: A Senior Application Scientist
Introduction: The Challenge of ortho-Substitution
In the realm of organic synthesis, the esterification of carboxylic acids is a cornerstone transformation. However, when the carboxylic acid is sterically hindered, as is the case with o-toluic acid, standard protocols often falter. The ortho-methyl group effectively shields the carboxylic acid's carbonyl carbon from nucleophilic attack by an alcohol. This steric impediment dramatically slows the rate of reaction, leading to poor yields, or necessitates harsh conditions that can compromise other functional groups within the molecule.
This technical guide provides an in-depth analysis and detailed protocols for several effective methods to overcome the steric hindrance of o-toluic acid, enabling its successful conversion to the corresponding esters. We will explore the mechanistic underpinnings of each technique, from classic acid catalysis under forcing conditions to modern coupling-agent-mediated strategies, providing researchers with the knowledge to select and execute the optimal protocol for their specific synthetic needs.
Method 1: Fischer-Speier Esterification under Forcing Conditions
The Fischer-Speier esterification is a classic acid-catalyzed condensation between a carboxylic acid and an alcohol.[1][2][3] For unhindered substrates, this equilibrium-driven process is straightforward. However, for o-toluic acid, the equilibrium must be aggressively shifted towards the product. This is achieved by applying "forcing conditions."
Causality of Experimental Choices:
Excess Alcohol: Using the alcohol as the solvent or in large excess leverages Le Châtelier's principle, driving the equilibrium toward the ester product.[3]
Strong Acid Catalyst: Catalysts like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are essential.[1][4] They protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic alcohol.[3]
Water Removal: The removal of water, a byproduct of the reaction, is critical to prevent the reverse reaction (ester hydrolysis). This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[1][5]
Elevated Temperatures: Higher temperatures increase the reaction rate, helping to overcome the high activation energy imposed by steric hindrance.[2]
Figure 1: Simplified mechanism of Fischer-Speier Esterification.
Protocol 1: Synthesis of Methyl o-toluate via Fischer-Speier Esterification
Materials:
o-Toluic acid
Methanol (MeOH), anhydrous
Concentrated Sulfuric Acid (H₂SO₄)
Toluene
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
Round-bottom flask
Dean-Stark apparatus
Reflux condenser
Heating mantle with magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-toluic acid (e.g., 13.6 g, 100 mmol), methanol (80 mL, ~2 mol), and toluene (40 mL).
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.
With gentle stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL, ~37.6 mmol) to the mixture.
Heat the mixture to a vigorous reflux (typically 90-100°C) using a heating mantle.[5] Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.
Continue the reflux for 4-8 hours, or until no more water is collected and TLC/GC analysis indicates the consumption of the starting material.[5]
Allow the reaction mixture to cool to room temperature.
Carefully decant the mixture into a separatory funnel containing 100 mL of cold water.
Slowly add saturated NaHCO₃ solution in portions to neutralize the excess acid (Caution: CO₂ evolution). Continue until the aqueous layer is neutral or slightly basic (test with pH paper).
Separate the organic layer. Wash it sequentially with 50 mL of water and 50 mL of brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude methyl o-toluate.
Purify the product by vacuum distillation if necessary.
Method 2: Yamaguchi Esterification
The Yamaguchi esterification is a powerful method for synthesizing esters, particularly macro-lactones and esters derived from sterically hindered components.[6][7] The protocol involves a two-step, one-pot process where the carboxylic acid is first activated with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride. Subsequent addition of the alcohol in the presence of a stoichiometric amount of 4-dimethylaminopyridine (DMAP) yields the desired ester.[8][9]
Causality of Experimental Choices:
Mixed Anhydride Formation: The reaction of o-toluic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine (TEA) forms a highly reactive mixed anhydride. The bulky trichlorobenzoyl group directs the subsequent nucleophilic attack to the less hindered carbonyl of the o-toluic acid moiety.[9]
DMAP Catalysis: DMAP is a hyper-nucleophilic acylation catalyst.[8] It attacks the mixed anhydride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is much more reactive towards the alcohol than the mixed anhydride itself, dramatically accelerating the esterification.[8][9]
Mild Conditions: The reaction proceeds at or below room temperature, making it suitable for sensitive substrates.
Figure 2: Workflow for the Yamaguchi Esterification.
Protocol 2: Synthesis of Benzyl o-toluate via Yamaguchi Esterification
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve o-toluic acid (1.36 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in 40 mL of anhydrous toluene.
Cool the solution to 0°C in an ice bath.
Add 2,4,6-trichlorobenzoyl chloride (1.55 mL, 10 mmol) dropwise to the stirred solution. Allow the mixture to stir at 0°C for 1 hour, then at room temperature for 1 hour to form the mixed anhydride.
In a separate flask, prepare a solution of benzyl alcohol (1.04 mL, 10 mmol) and DMAP (1.22 g, 10 mmol) in 20 mL of anhydrous toluene.
Using a cannula or dropping funnel, add the alcohol-DMAP solution to the mixed anhydride solution at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
Upon completion, dilute the reaction mixture with 50 mL of ethyl acetate.
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the resulting crude ester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Method 3: Steglich Esterification
The Steglich esterification is another exceptionally mild and efficient method for forming esters from sterically demanding substrates.[10][11] This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a catalytic amount of DMAP.[10]
Causality of Experimental Choices:
Carbodiimide Activation: The carbodiimide (DCC or EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] This intermediate is analogous in reactivity to a carboxylic anhydride.
DMAP-Catalyzed Acyl Transfer: As in the Yamaguchi protocol, DMAP acts as a superior nucleophile compared to the alcohol. It intercepts the O-acylisourea intermediate to form the same N-acylpyridinium species, which is then readily attacked by the alcohol to furnish the ester.[11] This catalytic cycle is crucial for efficient ester formation and suppresses a potential side reaction where the O-acylisourea rearranges to a stable N-acylurea.[12]
Byproduct Removal: The reaction generates a urea byproduct (dicyclohexylurea, DCU, if using DCC). DCU is insoluble in most organic solvents and can often be removed by simple filtration, simplifying purification.
Application Note: Benzyl 2-methylbenzoate as a Structural Analog Internal Standard in GC-MS
Executive Summary In the quantitative analysis of semi-volatile organic compounds (SVOCs), particularly benzyl esters used in pharmaceuticals and fragrances, the selection of an Internal Standard (IS) is the single most...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the quantitative analysis of semi-volatile organic compounds (SVOCs), particularly benzyl esters used in pharmaceuticals and fragrances, the selection of an Internal Standard (IS) is the single most critical factor determining accuracy. While isotopically labeled standards (e.g., Benzyl benzoate-d5) are the gold standard, they are often cost-prohibitive or unavailable for routine QC workflows.
This Application Note details the validation and protocol for using Benzyl 2-methylbenzoate (B2MB) (CAS: 67157-60-2) as a high-fidelity Structural Analog Internal Standard (SAIS) .
Key Technical Advantage: Unlike generic internal standards (e.g., decafluorobiphenyl), B2MB shares the specific ester linkage and aromatic moieties of target analytes while possessing a unique mass spectral signature (m/z 119 base peak) that eliminates cross-talk with the ubiquitous benzoyl ion (m/z 105) found in common targets like Benzyl Benzoate.
Technical Justification & Mechanism
The "Mass-Shift" Advantage
The primary challenge in analyzing benzyl esters (e.g., Benzyl Benzoate) is the dominance of the benzoyl cation (m/z 105 ) and the benzyl cation (m/z 91 ) in their fragmentation patterns.
If an internal standard also fragments primarily to m/z 105, chromatographic co-elution becomes fatal to accuracy. B2MB solves this through steric methylation on the benzoic acid ring.
Target (Benzyl Benzoate): Fragments to Ph-CO⁺ (m/z 105 ).
IS (Benzyl 2-methylbenzoate): Fragments to (2-Me-Ph)-CO⁺ (m/z 119 ).
This 14-Da mass shift allows for spectral resolution even if chromatographic separation is incomplete, a feature critical for high-throughput fast-GC applications.
Physicochemical Compatibility
B2MB exhibits a Retention Index (RI) on non-polar phases (e.g., DB-5MS) of approximately 1850–1910 , placing it in the ideal "mid-elution" window for fragrance allergens, eluting just after Benzyl Alcohol and typically distinct from Benzyl Benzoate.
Table 1: Comparative Properties of Analyte vs. Internal Standard
Property
Target: Benzyl Benzoate
IS: Benzyl 2-methylbenzoate
Advantage
CAS
120-51-4
67157-60-2
Distinct chemical entity
MW
212.25 g/mol
226.27 g/mol
+14 Da (Methyl group)
Quant Ion (SIM)
105 (Benzoyl)
119 (o-Toluoyl)
Zero Cross-talk
Qual Ions
91, 77, 212
91, 90, 226
Shared m/z 91 confirms class
LogP
~3.9
~4.3
Similar extraction efficiency
Boiling Point
323 °C
~325 °C
Co-vaporization in injector
Fragmentation Pathway Visualization
The following diagram illustrates the electron ionization (EI) fragmentation logic that validates B2MB as a non-interfering standard.
Figure 1: Mechanistic fragmentation comparison showing the unique m/z 119 ion generation by B2MB, preventing interference with the m/z 105 signal typical of benzyl esters.
Experimental Protocol
Reagents & Materials
Internal Standard Stock: Benzyl 2-methylbenzoate (Purity >98%).[1]
Solvent: Dichloromethane (DCM) or Acetone (LC-MS grade).
Matrix: Pharmaceutical cream base or Fragrance oil surrogate.
Standard Preparation Workflow
Step 1: Primary IS Stock Solution (1000 µg/mL)
Weigh 10.0 mg of Benzyl 2-methylbenzoate into a 10 mL volumetric flask.
Dissolve and dilute to volume with DCM.
Store at 4°C in amber glass (Stability: 6 months).
Step 2: Working IS Spiking Solution (50 µg/mL)
Transfer 500 µL of Primary Stock to a 10 mL flask.
Dilute to volume with DCM.
Critical: This solution is used to spike both calibration standards and unknown samples.
Sample Preparation (Liquid-Liquid Extraction)
Weighing: Accurately weigh 0.5 g of sample (cream/oil) into a 15 mL centrifuge tube.
Spiking: Add exactly 100 µL of Working IS Spiking Solution (50 µg/mL) to the sample.
Note: This adds 5 µg of IS total.
Extraction: Add 5 mL of extraction solvent (Acetonitrile or Methanol depending on matrix solubility).
Agitation: Vortex for 2 minutes; Sonicate for 10 minutes.
Separation: Centrifuge at 3000 rpm for 5 minutes.
Filtration: Filter supernatant through 0.22 µm PTFE syringe filter into GC vial.
Figure 2: Step-by-step analytical protocol emphasizing the pre-extraction spike of B2MB to correct for recovery losses.
Calculation & Validation
Response Factor (RF) Calculation
Before analyzing samples, inject a calibration standard containing both the Analyte (A) and the Internal Standard (IS) at known concentrations.
Quantification Equation
Acceptance Criteria (Self-Validating System)
To ensure the system is "self-validating" as per E-E-A-T principles, monitor the Area Counts of the IS in every sample.
Validity Rule: The IS peak area in unknown samples must be within ±20% of the IS peak area in the calibration standards.
Failure Mode: If IS recovery < 50%, it indicates matrix suppression or extraction failure, invalidating the result.
References
National Institute of Standards and Technology (NIST). Benzyl 2-methylbenzoate Mass Spectrum (ID: 293425).[8] NIST Mass Spectrometry Data Center.[10][5][8]
PubChem. Benzyl 2-methylbenzoate Compound Summary (CID 562428). National Library of Medicine.
Restek Corporation. Fragrance Allergen Analysis by GC-MS (Method 8270 adapted).
U.S. EPA. Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[11]
International Fragrance Association (IFRA). Analytical Standards for Quantification of Potential Allergens.
(Note: While B2MB is a specific chemical entity, general protocols for SVOC analysis such as EPA 8270 provide the regulatory framework for its use as a surrogate/internal standard.)
Application Note: Fragrance Fixative Properties of Benzyl o-Toluate
Part 1: Executive Summary & Chemical Profile Introduction Benzyl o-toluate (Benzyl 2-methylbenzoate, CAS 67157-60-2) is a specialized aromatic ester utilized in high-performance fragrance formulations.[1][2][3] While str...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Profile
Introduction
Benzyl o-toluate (Benzyl 2-methylbenzoate, CAS 67157-60-2) is a specialized aromatic ester utilized in high-performance fragrance formulations.[1][2][3] While structurally analogous to the ubiquitous fixative Benzyl Benzoate (CAS 120-51-4), Benzyl o-toluate offers distinct physicochemical advantages derived from the ortho-methyl substitution on the benzoate ring.
This guide details the mechanism of action, stability profile, and experimental protocols for validating Benzyl o-toluate as a fixative. Unlike standard benzoates, the ortho-substitution introduces steric hindrance that significantly enhances hydrolytic stability, making this molecule a superior candidate for aggressive media (e.g., high pH soaps, functional detergents) where standard fixatives degrade.
Physicochemical Characterization
The fixative capability of Benzyl o-toluate is a function of its low vapor pressure and high lipophilicity (LogP), which allows it to suppress the volatility of top-note ingredients via Raoult’s Law deviations.
Property
Value / Description
Relevance to Fixation
Chemical Name
Benzyl 2-methylbenzoate
Core structure
CAS Number
67157-60-2
Identity verification
Molecular Weight
226.27 g/mol
High mass reduces volatility
Boiling Point
~323–324 °C
High thermal stability
LogP (Octanol/Water)
~4.2 (Predicted)
High affinity for lipophilic oils
Odor Profile
Faint, sweet, balsamic, floral
Minimal interference with fragrance heart
Hydrolytic Stability
High (Sterically Hindered)
Resists degradation in functional bases
Part 2: Mechanism of Action
Vapor Pressure Suppression & Raoult's Law
Benzyl o-toluate functions as a Type 1 Fixative (Physical Retarder). It acts as a high-boiling solvent that lowers the total vapor pressure of the mixture. According to Raoult's Law (
), adding a high-molecular-weight solvent reduces the mole fraction () of the volatile components (e.g., Limonene, Linalool), thereby reducing their evaporation rate.
Steric Stabilization (The Ortho Effect)
The critical differentiator of Benzyl o-toluate is the methyl group at the ortho position. This group provides steric shielding to the carbonyl carbon, protecting it from nucleophilic attack (hydrolysis). This makes Benzyl o-toluate significantly more stable than Benzyl Benzoate in alkaline environments (soaps, bleaches).
Pathway Visualization
The following diagram illustrates the dual mechanism of fixation and stability.
Caption: Figure 1. Mechanism of fixation showing vapor pressure suppression and the steric stabilization effect of the ortho-methyl group.
Part 3: Application Protocols
Protocol A: Formulation Integration
Objective: To incorporate Benzyl o-toluate into a fragrance concentrate without disrupting the olfactory balance.
Dosage Determination:
Fine Fragrance: 0.5% – 2.0% (w/w). Used to "anchor" floral mid-notes (Jasmine, Ylang).[4][5]
Functional Products (Soaps/Detergents): 2.0% – 5.0% (w/w). Higher dosage required for stability against wash-off.
Blending Sequence:
Step 1: Dissolve crystalline solids (e.g., Musk Ketone, Vanillin) directly into Benzyl o-toluate. It acts as an excellent co-solvent.
Step 2: Add Base Notes (Woods, Resins).
Step 3: Add Middle Notes (Florals).
Step 4: Add Top Notes (Citrus, Aldehydes) last to minimize evaporation during processing.
Maturation: Allow the concentrate to mature for 48–72 hours at 20°C to establish thermodynamic equilibrium before adding ethanol or surfactant bases.
Objective: To quantitatively measure the retention of volatile top notes (e.g., Limonene) in the presence of Benzyl o-toluate compared to a control.
Materials:
Control Sample: Limonene (10%) in Ethanol.
Test Sample: Limonene (10%) + Benzyl o-toluate (2%) in Ethanol.
Instrument: GC-MS with Static Headspace Sampler (e.g., Agilent 7890B/5977B).
Column: DB-Wax or HP-5MS (30m x 0.25mm, 0.25µm film).
Workflow:
Sample Preparation:
Prepare 20mL headspace vials with 1g of sample.
Seal immediately with PTFE/Silicone septa.
Evaporation Challenge:
Leave duplicate open vials in a temperature-controlled chamber (25°C, 50% RH) for T=0, T=1hr, T=4hr.
Seal at the designated time points.
GC-MS Parameters:
Incubation: 40°C for 10 min.
Injection: Split mode (20:1).
Oven Program: 40°C (hold 2 min)
10°C/min 250°C.
Data Analysis:
Calculate the Fixation Index (
) :
An
indicates effective fixation.
Caption: Figure 2. Step-by-step workflow for validating fixative performance using Headspace GC-MS.
Part 4: Safety & Regulatory Compliance (E-E-A-T)
IFRA & Safety Status
While Benzyl o-toluate is a distinct CAS, it is metabolically linked to Benzyl Alcohol.
IFRA Standards: Benzyl o-toluate is not explicitly restricted by name in the 51st Amendment (unlike Benzyl Benzoate). However, it hydrolyzes to Benzyl Alcohol and o-Toluic acid.
Calculation Rule: You must calculate the potential Benzyl Alcohol content released upon total hydrolysis and ensure the final formulation complies with the Benzyl Alcohol IFRA limit (Category 4 limit: 2.5%).
Stoichiometry: 1 mole Benzyl o-toluate
1 mole Benzyl Alcohol.
Conversion: 1g Benzyl o-toluate
0.47g Benzyl Alcohol equivalents.
Handling
Sensitization: Potential skin sensitizer (weak).[6] Avoid use on broken skin.
Storage: Store in amber glass or aluminum containers under nitrogen blanket to prevent oxidation to benzaldehyde derivatives.
References
National Institute of Standards and Technology (NIST). Benzyl o-toluate - Gas Chromatography & Mass Spectra. NIST Chemistry WebBook, SRD 69.
[Link]
PubChem. Benzyl 2-methylbenzoate Compound Summary. National Library of Medicine.
[Link]
International Fragrance Association (IFRA). IFRA Standards Library (51st Amendment).
[Link]
Macht, D. I. Pharmacological examination of benzyl esters. Journal of Pharmacology and Experimental Therapeutics. (Historical reference on benzyl ester hydrolysis rates).
[Link]
Benzyl 2-methylbenzoate solvent applications in organic synthesis
This guide details the physicochemical profile, synthetic utility, and handling protocols for Benzyl 2-methylbenzoate (Benzyl o-toluate). While often overshadowed by its structural analog benzyl benzoate, this ortho-subs...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physicochemical profile, synthetic utility, and handling protocols for Benzyl 2-methylbenzoate (Benzyl o-toluate). While often overshadowed by its structural analog benzyl benzoate, this ortho-substituted ester offers distinct advantages in high-temperature synthesis and specialized solvation due to the steric influence of the methyl group.
Part 1: Chemical Profile & Solvent Characteristics
Benzyl 2-methylbenzoate is a high-boiling, lipophilic ester. Its primary utility in organic synthesis lies in its thermal stability and its ability to act as a "liquid heat sink" for reactions requiring temperatures above 250°C, where traditional solvents (DMSO, DMF, NMP) degrade or boil off.
Physicochemical Properties
Property
Value
Relevance to Synthesis
CAS Number
67157-60-2
Unique identifier for procurement.
Structure
Ortho-methyl group increases steric bulk compared to benzyl benzoate.
Often supercools; easy to handle as a liquid compared to solid esters.
Density
~1.12 g/mL
Denser than water; facilitates phase separation in aqueous workups.
Solubility
Immiscible with
Excellent for biphasic reactions; dissolves aromatics, ethers, and PAHs.
Why Choose Benzyl 2-methylbenzoate?
Thermal Stability: Unlike sulfoxides (DMSO) which decompose violently at high heat, benzoate esters remain stable up to their boiling points.
Steric Hindrance: The ortho-methyl group makes the ester carbonyl slightly less accessible to nucleophiles than in benzyl benzoate, potentially offering better resistance to hydrolysis in basic media.
Solvating Power: It is an exceptional solvent for polycyclic aromatic hydrocarbons (PAHs) and crystalline reactants (e.g., musk ambrette, solid catalysts) that require high temperatures to dissolve.
Part 2: Applications in Organic Synthesis
High-Temperature Inert Reaction Medium
The most "field-proven" application for such a high-boiling ester is as an inert medium for thermal rearrangement and elimination reactions.
Target Reactions: Decarboxylation of aromatic acids, Claisen rearrangements, and Diels-Alder reactions of unreactive substrates.
Mechanism: The solvent acts as a thermal buffer, allowing the reaction mixture to reach ~300°C at atmospheric pressure, driving endothermic steps without the need for high-pressure autoclaves.
Green Chemistry & Biomass Liquefaction
Recent studies indicate the presence of benzyl o-toluate in the hydrothermal liquefaction of biomass (e.g., corn cobs) [1]. Its stability in superheated water/organic mixtures makes it a candidate solvent for bio-oil extraction and lignin depolymerization , where it acts as a hydrogen-transfer agent or stabilizing solvent prevents re-polymerization of radical intermediates.
Fragrance Fixative & Carrier
In the development of pharmaceutical topicals or fragrance chemistry, it serves as a fixative .[1][2] It suppresses the vapor pressure of volatile components (aldehydes, esters) and acts as a carrier for solid active ingredients (APIs) that are insoluble in ethanol or water.
Part 3: Experimental Protocols
Protocol A: Synthesis of Benzyl 2-methylbenzoate (The Solvent)
Since this is a specialty solvent, commercial stocks may be expensive or impure. This protocol ensures a high-purity supply.
Objective: Synthesize 50 g of Benzyl 2-methylbenzoate via Steglich Esterification or Acid Chloride coupling.
Method: Acid Chloride Route (Robust & Scalable).
Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Flush with
.
Solvation: Charge RBF with Benzyl alcohol (1.1 equiv),
(1.2 equiv), and DMAP (cat.) in dry DCM (concentration ~0.5 M). Cool to 0°C (ice bath).
Addition: Dropwise add o-Toluoyl chloride (1.0 equiv) over 30 minutes. Note: Exothermic reaction. White precipitate (
) will form immediately.
Reaction: Remove ice bath. Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
Quench: Pour mixture into saturated
solution.
Workup:
Separate organic layer.
Wash aqueous layer with DCM (
).
Combine organics and wash with 1M HCl (remove amines), then sat.
(remove acid), then Brine.
Dry over
, filter, and concentrate in vacuo.
Purification: The crude oil is usually pure enough (>95%). For solvent-grade purity, perform vacuum distillation (BP ~160–170°C at 10 mmHg).
Protocol B: High-Temperature Decarboxylation using Benzyl 2-methylbenzoate
Application: Decarboxylation of substituted cinchoninic acids or similar heteroaromatic acids.
Rationale: The solvent allows the reaction to proceed at 280–300°C at ambient pressure.
Mixture: In a heavy-walled flask, suspend the carboxylic acid substrate (10 mmol) in Benzyl 2-methylbenzoate (10 mL, 1M concentration).
Catalyst: Add Copper powder (Cu, 0.5 equiv) or Copper Chromite (catalytic) if the substrate is resistant.
Heating: Heat the mixture rapidly to reflux (approx. 320°C). Caution: Ensure efficient reflux condensation.
Monitoring: Monitor
evolution (bubbler). Reaction is complete when gas evolution ceases (typically 1–4 hours).
Isolation:
Cool to Room Temperature.
Dilute with Diethyl Ether or Hexane (the product and solvent have different solubilities in non-polar media).
Filter off the copper catalyst.
Separation: Since Benzyl 2-methylbenzoate is high-boiling, the product (if lower boiling) can be distilled out of the mixture. Alternatively, perform column chromatography (the solvent is non-polar and elutes early/late depending on the product).
Part 4: Decision Logic & Visualization
The following diagram illustrates the decision process for selecting Benzyl 2-methylbenzoate over standard solvents and outlines the synthesis workflow.
Caption: Decision matrix for solvent selection and the synthetic pathway for generating Benzyl 2-methylbenzoate in the lab.
Part 5: Safety & Handling (SDS Summary)
Hazard Classification: Generally considered low toxicity (Category 5), similar to benzyl benzoate.
Acute Toxicity: May be harmful if swallowed (est. LD50 > 2000 mg/kg).[3]
Skin/Eye: Mild irritant. The ortho-methyl group does not significantly alter the toxicological profile compared to the parent benzoate.
Environmental: Toxic to aquatic life with long-lasting effects (Marine Pollutant). Avoid release into drains.
Handling: Wear nitrile gloves and safety glasses. Handle in a fume hood, especially when heated, as vapors can be irritating.
References
Biomass Liquefaction Analysis : Liquefaction of Corn Cobs with Supercritical Water Treatment. (Identifies Benzyl o-toluate as a stable product/component in high-temp hydrothermal processing).
Chemical Properties : Benzyl 2-methylbenzoate PubChem Compound Summary. National Center for Biotechnology Information.
General Benzoate Synthesis : Application Notes and Protocols for the Enzymatic Synthesis of Benzyl Benzoate. (Analogous protocols for benzoate ester synthesis).
High-Temp Solvents : Common Solvent Properties and High Boiling Solvents. (Contextual data on benzoate ester boiling points).
Preparation of benzyl 2-methylbenzoate via Tishchenko reaction
Application Note: High-Efficiency Synthesis of 2-Methylbenzyl 2-Methylbenzoate via Tishchenko Reaction Executive Summary This application note details the protocol for the preparation of 2-methylbenzyl 2-methylbenzoate v...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Synthesis of 2-Methylbenzyl 2-Methylbenzoate via Tishchenko Reaction
Executive Summary
This application note details the protocol for the preparation of 2-methylbenzyl 2-methylbenzoate via the Tishchenko reaction, utilizing 2-methylbenzaldehyde (o-tolualdehyde) as the sole substrate.
The Tishchenko reaction represents a 100% atom-economy route for ester synthesis, proceeding via the disproportionation of aldehydes induced by aluminum alkoxide catalysts. While the reaction of simple benzaldehyde is rapid, the presence of an ortho-methyl group in 2-methylbenzaldehyde introduces significant steric hindrance, necessitating optimized thermal conditions and strict moisture control to ensure high conversion.
Note on Nomenclature: The direct Tishchenko dimerization of 2-methylbenzaldehyde yields 2-methylbenzyl 2-methylbenzoate . The synthesis of the mixed ester benzyl 2-methylbenzoate requires a crossed-Tishchenko reaction between benzaldehyde and 2-methylbenzaldehyde, which typically results in a statistical mixture of four ester products and is not recommended without specialized catalysts. This guide focuses on the robust homodimerization process.
Mechanistic Insight & Reaction Pathway
The reaction is catalyzed by Aluminum Isopropoxide (
) . The mechanism involves the coordination of the aldehyde to the Lewis acidic aluminum center, followed by the nucleophilic attack of an alkoxide ligand to form a hemiacetal species.[1][2] The rate-determining step is the intramolecular 1,3-hydride shift from the hemiacetal carbon to a second coordinated aldehyde molecule.[2]
Steric Impact: The ortho-methyl substituent on the aromatic ring creates steric bulk near the carbonyl carbon. This hinders the formation of the necessary chair-like transition state, requiring higher activation energy (heat) compared to unsubstituted benzaldehyde.
Figure 1: Catalytic Cycle of the Tishchenko Reaction
Caption: The catalytic cycle typically proceeds via a dimeric aluminum species. The 1,3-hydride shift (Red Node) is the critical step determining reaction velocity.
Critical Process Parameters (CPPs)
Parameter
Specification
Rationale
Catalyst Quality
(98%+)
Highly moisture sensitive. Hydrolysis produces inactive and isopropanol.[3] Must be handled under inert gas.[3][4]
Moisture Control
< 100 ppm water
Water kills the catalyst. Glassware must be oven-dried; solvents/reagents must be anhydrous.
Temperature
90°C – 110°C
Ortho-substitution retards the reaction rate. Refluxing toluene or neat heating is required to overcome the steric barrier.
Atmosphere
Nitrogen or Argon
Prevents oxidation of the aldehyde to benzoic acid and hydrolysis of the catalyst.
Experimental Protocol
Target: Synthesis of 2-methylbenzyl 2-methylbenzoate (approx. 10 g scale).
Materials & Reagents
2-Methylbenzaldehyde: 12.0 g (100 mmol). Must be freshly distilled if significant benzoic acid deposits are visible.
Aluminum Isopropoxide: 1.02 g (5 mmol, 5 mol%). Solid, store in desiccator.
Solvent: Anhydrous Toluene (Optional, can be run neat).
Quenching Agent: 2M HCl.
Drying Agent: Magnesium Sulfate (
).
Step-by-Step Methodology
Step 1: Catalyst Preparation (Inert Atmosphere)
Flame-dry a 50 mL two-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
Flush the system with dry Nitrogen or Argon for 15 minutes.
Quickly weigh 1.02 g of Aluminum Isopropoxide and transfer it into the RBF.
Tip: If the catalyst is aged/crusty, use a fresh bottle. Active catalyst is usually a white powder or translucent solid; yellowing indicates degradation.
Step 2: Reaction Initiation
Add 2-Methylbenzaldehyde (12.0 g) via syringe through a septum.
Note: The reaction can be performed "neat" (solvent-free) for faster kinetics. If stirring is difficult, add 5-10 mL of anhydrous toluene.
Heat the reaction mixture to 100°C - 110°C (oil bath temperature).
Stir vigorously. The solid catalyst should dissolve, forming a homogeneous solution.
Step 3: Reaction Monitoring
Monitor via TLC (Hexane:Ethyl Acetate 9:1) or GC-MS.[5]
Target: Disappearance of aldehyde peak (
) and appearance of ester peak ().
Due to the ortho-methyl group, reaction time is typically 4 to 12 hours (compared to <1 hour for benzaldehyde).
Step 4: Quenching & Work-up
Cool the mixture to room temperature.
Slowly add 15 mL of 2M HCl to quench the aluminum catalyst.
Observation: Aluminum salts will precipitate/dissolve, and the mixture may generate heat (hydrolysis of isopropoxide).
Transfer to a separatory funnel. Extract with Ethyl Acetate or Dichloromethane (
mL).
Wash the combined organic layers with:
Saturated
(to remove any traces of acid).
Brine (saturated NaCl).
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap).
Step 5: Purification
The crude product is often pure enough for many applications (>90%).
For high purity (>98%): Vacuum Distillation is recommended.
Boiling Point: High (approx. 300°C at atm). Distill under high vacuum (< 1 mmHg).
Alternative: Recrystallization from cold hexane/ethanol if the product solidifies (Melting point is low, often an oil at RT).
Figure 2: Experimental Workflow
Caption: Operational sequence for the Tishchenko synthesis. Inert atmosphere is critical during the Setup and Reaction phases.
Process Analytics & Quality Control
To validate the synthesis, compare spectral data against the starting material.
Definitive proof of ester formation. Aldehyde proton (10.2 ppm) should be absent.
GC-MS
Molecular Ion m/z.
Fragments: 119 (Tolyl cation) and 105 (Methylbenzoyl).
Self-Validation Check:
If the IR spectrum shows a broad peak at 3400 cm⁻¹, Benzyl Alcohol side product (Cannizzaro) or unreacted moisture is present.
If the Aldehyde peak at 10.2 ppm in NMR persists, the catalyst was likely deactivated by moisture before the reaction completed.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion (<50%)
Catalyst deactivation by moisture.
Flame dry glassware; ensure aldehyde is dry (distill over if necessary). Increase catalyst loading to 10 mol%.
Slow Reaction Rate
Steric hindrance of ortho-methyl.
Increase temperature to 120°C. Run solvent-free (neat) to maximize concentration.
Solid Precipitate
Aluminum oxide formation.
Normal during quenching. Ensure thorough acid wash (2M HCl) to solubilize aluminum salts during workup.
Mixed Products
impure starting material.
Ensure starting aldehyde is free of benzaldehyde or other contaminants.
References
Tishchenko, V. E. (1906).[7] "On the effect of aluminium alkoxides on aldehydes." Journal of the Russian Physico-Chemical Society, 38, 355-418. [Historical Foundation]
Seki, T. et al. (2006). "Structure and Reactivity of Aluminum Catalysts for the Tishchenko Reaction." Journal of the American Chemical Society.
Morken, J. P. et al. (2006). "Catalytic Enantioselective Tishchenko Reaction." Organic Letters.
PubChem Compound Summary. (2023). "2-Methylbenzyl 2-methylbenzoate."[8] National Center for Biotechnology Information. Available at: [Link]
Organic Chemistry Portal. (2023). "Tishchenko Reaction: Mechanism and Recent Literature." Available at: [Link]
Comparative Acaricidal Activity of Benzyl 2-Methylbenzoate vs. Benzyl Benzoate: Application Notes and Protocols
Introduction For decades, benzyl benzoate has been a cornerstone in the chemical control of various mite species, including those of medical and agricultural significance such as Sarcoptes scabiei (scabies mite) and hous...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
For decades, benzyl benzoate has been a cornerstone in the chemical control of various mite species, including those of medical and agricultural significance such as Sarcoptes scabiei (scabies mite) and house dust mites (Dermatophagoides spp.).[1][2] Its neurotoxic effects on the parasite's nervous system have made it an effective, albeit sometimes irritating, topical treatment.[3][4] As the landscape of pest management evolves, driven by the need for novel, potentially more effective, or safer alternatives, the exploration of structurally related compounds is a critical area of research. This document provides a detailed examination of the known acaricidal properties of benzyl benzoate and introduces its structural analog, benzyl 2-methylbenzoate, as a candidate for comparative efficacy studies.
While direct acaricidal data for benzyl 2-methylbenzoate is not yet prevalent in published literature, its structural components—a benzyl group and a methyl-substituted benzoate moiety—suggest a plausible bioactivity. The acaricidal and insecticidal properties of both benzyl benzoate and methyl benzoate, a related aromatic ester, are well-documented, providing a strong rationale for the investigation of benzyl 2-methylbenzoate.[5][6] These application notes are designed for researchers, scientists, and drug development professionals, offering both a comparative overview and detailed protocols to facilitate a rigorous evaluation of these compounds.
Chemical Structures and Properties
A foundational understanding of the chemical structures is essential for interpreting potential structure-activity relationships.
Benzyl Benzoate: An ester of benzyl alcohol and benzoic acid.[7]
Benzyl 2-Methylbenzoate: An ester of benzyl alcohol and 2-methylbenzoic acid. The key structural difference is the presence of a methyl group at the ortho-position of the benzoate ring.
This seemingly minor structural modification could influence several key properties relevant to acaricidal activity, including:
Lipophilicity: Affecting the compound's ability to penetrate the mite's cuticle.
Receptor Binding: Altering the affinity for target sites within the mite's nervous system.
Metabolic Stability: Influencing the rate at which the compound is detoxified by the mite.
Comparative Efficacy Data
The following table summarizes the available efficacy data for benzyl benzoate and the related compound, methyl benzoate, to provide a baseline for evaluating benzyl 2-methylbenzoate. It is important to note the absence of published acaricidal data for benzyl 2-methylbenzoate, highlighting the novel research opportunity this compound presents.
Benzyl benzoate is understood to exert its acaricidal effect by acting as a neurotoxin. It is believed to be absorbed by the mites and act on their nervous system, leading to paralysis and death.[4][10] The precise molecular target is not fully elucidated but is presumed to involve disruption of normal nerve function.[11] Given the structural similarities, it is hypothesized that benzyl 2-methylbenzoate, if active, would likely share a similar neurotoxic mechanism of action.
Experimental Protocols for Acaricidal Efficacy Testing
To facilitate a standardized comparison between benzyl benzoate and benzyl 2-methylbenzoate, the following detailed protocols are provided. These methods are based on established and widely accepted acaricide testing methodologies.
Protocol 1: In Vitro Contact Vial (Residual Film) Bioassay
This assay is a fundamental method for determining the concentration-dependent contact toxicity of a compound to mites.
Causality and Experimental Choices: The contact vial method is chosen for its simplicity, high throughput, and ability to provide a clear dose-response relationship. By coating the vial, the mites are forced into continuous contact with the test compound, providing a robust measure of contact toxicity. Acetone is used as the solvent due to its high volatility, which ensures it completely evaporates, leaving a pure film of the test compound.
Workflow Diagram:
Caption: Workflow for the Contact Vial Bioassay.
Step-by-Step Methodology:
Preparation of Test Solutions:
Prepare a 1% (w/v) stock solution of benzyl benzoate and benzyl 2-methylbenzoate in analytical grade acetone.
Perform a serial dilution of the stock solutions to create a range of concentrations (e.g., 0.001%, 0.01%, 0.1%, 0.5%, 1%).
Prepare a control solution of acetone only.
Coating of Vials:
Pipette 100 µL of each dilution into separate 5 mL glass vials.
Rotate the vials to ensure the inner surface is evenly coated.
Place the vials in a fume hood for at least one hour to allow for complete evaporation of the acetone.
Mite Introduction:
Using a fine brush, carefully introduce 10-20 adult mites of the target species into each vial.
Cap the vials with perforated lids or cotton plugs to allow for air exchange.
Incubation:
Place the vials in an incubator at a controlled temperature and humidity suitable for the mite species (e.g., 25°C and 75% relative humidity).
Mortality Assessment:
After 24 hours, count the number of live and dead mites in each vial under a stereomicroscope.
Mites that are unable to move when gently prodded with a fine brush are considered dead.
Data Analysis:
Correct for any mortality in the control group using Abbott's formula: Corrected % Mortality = [1 - (n in T after treatment / n in C after treatment)] * 100.
Perform probit analysis on the corrected mortality data to determine the LC50 (lethal concentration for 50% of the population) and LC90 values for each compound.
Protocol 2: In Vitro Topical Application Bioassay
This assay determines the toxicity of a compound when applied directly to the mite's body, providing a measure of its intrinsic toxicity.
Causality and Experimental Choices: Topical application is a more precise method than the contact vial assay as it delivers a known dose directly to each individual mite.[12][13] This helps to minimize variability due to mite behavior. A micro-applicator is used to ensure the delivery of a consistent, minute volume of the test solution.
Workflow Diagram:
Caption: Workflow for the Topical Application Bioassay.
Step-by-Step Methodology:
Preparation of Test Solutions:
Prepare a series of concentrations of each test compound in acetone, as described in Protocol 1.
Mite Preparation:
Anesthetize adult mites using a brief exposure to carbon dioxide.
Place the anesthetized mites on a petri dish lined with filter paper.
Topical Application:
Using a calibrated micro-applicator, apply a small, consistent volume (e.g., 0.1 µL) of the test solution to the dorsal abdomen of each mite.
Treat a control group with acetone only.
Treat at least 20 mites per concentration.
Recovery and Incubation:
Transfer the treated mites to clean petri dishes containing a food source (if necessary for the species) and a moist cotton ball to maintain humidity.
Incubate under controlled conditions for 24 hours.
Mortality Assessment and Data Analysis:
Assess mortality as described in Protocol 1.
Calculate corrected mortality and perform probit analysis to determine the LD50 (lethal dose for 50% of the population) in µg per mite.
Protocol 3: In Vivo Acaricide Efficacy Model (Rodent)
For compounds showing promising in vitro activity, an in vivo model is essential to evaluate efficacy in a more complex biological system. This protocol is adapted from established rodent models for acaricide testing.[14]
Causality and Experimental Choices: A rodent model provides a more realistic assessment of a topical acaricide's performance, taking into account factors like absorption, metabolism, and interaction with the host's skin. The use of containment units ensures that the ticks remain on the treated area for the duration of the study.
Step-by-Step Methodology:
Animal Acclimatization and Preparation:
Acclimatize laboratory rats or mice to handling for at least one week.
On the day of the experiment, anesthetize the animals and shave a small area on their back.
Affix a tick containment unit (e.g., a small, modified plastic vial) to the shaved area using a skin-safe adhesive.
Treatment Application:
Prepare formulations of benzyl benzoate and benzyl 2-methylbenzoate in a suitable vehicle (e.g., ethanol or a cream base) at various concentrations.
Apply a defined volume of the formulation to the skin within the containment unit.
A control group should receive the vehicle only.
Tick Infestation:
After the formulation has dried, introduce a known number of unfed adult ticks (e.g., 10) into each containment unit.
Observation Period:
Allow the ticks to attach and feed for a defined period (e.g., 4 days).[14]
Monitor the animals daily for any signs of adverse reactions to the treatment.
Efficacy Assessment:
At the end of the observation period, anesthetize the animals and remove the containment units.
Count the number of live, dead, attached, and unattached ticks.
Calculate the percentage efficacy based on the reduction in live, attached ticks compared to the control group.
Safety and Handling Precautions
Both benzyl benzoate and benzyl 2-methylbenzoate should be handled in a well-ventilated area, preferably a fume hood.
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Benzyl benzoate is known to be a skin irritant in some individuals.[15] Assume benzyl 2-methylbenzoate has similar properties until proven otherwise.
Consult the Safety Data Sheet (SDS) for each compound before use. Oral ingestion of benzyl benzoate is not safe and can lead to toxicity.[16]
Conclusion and Future Directions
Benzyl benzoate remains a relevant acaricidal agent, but the investigation of novel, structurally related compounds like benzyl 2-methylbenzoate is a scientifically sound approach to potentially identifying more potent or safer alternatives. The protocols outlined in this document provide a robust framework for a head-to-head comparison of these two compounds. The lack of existing data on benzyl 2-methylbenzoate presents a clear opportunity for original research that could contribute valuable knowledge to the field of acarology and pest management. Future studies should aim to establish a full dose-response curve for benzyl 2-methylbenzoate against a range of mite species and explore its mechanism of action and potential for cross-resistance with existing acaricides.
References
Hart, R. J., & Hart, R. J. (1992). Benzyl benzoate moist powder: investigation of acaricidal [correction of acarical] activity in cultures and reduction of dust mite allergens in carpets. Journal of Allergy and Clinical Immunology, 89(2), 536–545.
Crosby, J. S., Smith, J. D., & Jones, C. L. (2006). In Vivo Rodent Model for Identifying and Characterizing Acaricides. Journal of Medical Entomology, 43(3), 543–548.
BenchChem. (2025).
Kamm, O., & Kamm, W. F. (1922).
Kalpaklioglu, A. F., Ferizli, A. G., & Misirligil, Z. (1996). The effectiveness of benzyl benzoate and different chemicals as acaricides. Allergy, 51(3), 164–170.
Wikipedia. (n.d.). Benzyl benzoate. Retrieved February 23, 2026, from [Link]
Mayo Clinic. (2026, January 31).
Snowhite Chemical Co.,LTD. (2025, August 29).
PrepChem.com. (n.d.). Synthesis of benzyl benzoate. Retrieved February 23, 2026, from [Link]
Patsnap Synapse. (2024, July 17).
Hospital Authority. (2025, October).
Ahn, Y. J., Kim, S. I., & Lee, S. G. (2010). Acaricidal activity of triketone analogues derived from Leptospermum scoparium oil against house-dust and stored-food mites. Journal of Agricultural and Food Chemistry, 58(15), 8689–8693.
Mostafiz, M. M., Shim, J. K., & Lee, K. Y. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Insects, 13(3), 275.
AAFP. (2024, October 15).
Odyssey Organics. (2026, February 22).
Pharmacology of Benzyl Benzoate; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 19). YouTube.
Raynaud, S., Fourneau, C., Laurens, A., Hocquemiller, R., Loiseau, P., & Bories, C. (2000). Squamocin and benzyl benzoate, acaricidal components of Uvaria pauci-ovulata bark extracts. Planta medica, 66(2), 173–175.
Slideshare. (n.d.). Benzyl Benzoate. Retrieved February 23, 2026, from [Link]
Taylor & Francis Online. (n.d.). Benzyl benzoate – Knowledge and References. Retrieved February 23, 2026, from [Link]
Mostafiz, M. M., Hasan, M. M., Shim, J. K., & Lee, K. Y. (2020). Acaricidal effects of methyl benzoate against Tetranychus urticae Koch (Acari: Tetranychidae) on common crop plants. Pest management science, 76(7), 2347–2354.
ResearchGate. (2020, December 31). (PDF) Investigation of benzyl benzoate toxicity with anatomical, physiological, cytogenetic and biochemical parameters in in vivo.
Ataman Kimya. (n.d.). BENZYL BENZOATE. Retrieved February 23, 2026, from [Link]
Journal of Entomology and Zoology Studies. (2017, April 20). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review.
European Medicines Agency. (2021, July 23).
SciELO. (n.d.). Toxicity of Essential Oil of Mentha piperita (Lamiaceae) and its Monoterpenoid Menthol Against Tetranychus urticae Kogan 1836 (Acari: Tetranychidae). Retrieved February 23, 2026, from [Link]
TickBoss. (n.d.). Acaricides Resistance in Ticks in Cattle. Retrieved February 23, 2026, from [Link]
ResearchGate. (2025, August 6). In vitro and field studies on the contact and fumigant toxicity of a neem-product (Mite-Stop®) against the developmental stages of the poultry red mite Dermanyssus gallinae.
Dr.Oracle. (2025, December 23).
National Center for Biotechnology Information. (2018, May 21). Commercially Available Natural Benzyl Esters and Their Synthetic Analogs Exhibit Different Toxicities against Insect Pests.
PubChem. (n.d.). Benzyl benzoate. Retrieved February 23, 2026, from [Link]
MDPI. (2022, March 8).
Insecticide Resistance Action Committee. (n.d.). Test Method Library. Retrieved February 23, 2026, from [Link]
National Center for Biotechnology Information. (n.d.).
Journal of Visualized Experiments. (2022, January 19). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies.
Food and Agriculture Organization of the United Nations. (2025, December 9). Global multicentre study to harmonize acaricide resistance diagnostics in ticks.
NSF Public Access Repository. (2022, January 19). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies.
Regulations.gov. (n.d.). Product Performance Test Guidelines OPPTS 810.
ResearchGate. (2019, October 25). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
ALK. (n.d.).
Food and Agriculture Organization of the United Nations. (n.d.). Guidelines for sustainable tick control and acaricide resistance management in livestock.
National Center for Biotechnology Information. (n.d.). Quantitative structure activity relationship for the effect of benzoic acids, cinnamic acids and benzaldehydes on Listeria monocytogenes.
ResearchGate. (n.d.).
United States Environmental Protection Agency. (2025, December 22). Test Guidelines for Pesticides and Toxic Substances.
United States Environmental Protection Agency. (2025, October 6). Efficacy Requirements for Antimicrobial Pesticides.
Formulation of slow-release fragrance accords using benzyl esters
Application Notes & Protocols Topic: Formulation of Slow-Release Fragrance Accords Using Benzyl Esters Abstract The ephemeral nature of many fragrance compounds, particularly the highly volatile top and middle notes, pre...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Formulation of Slow-Release Fragrance Accords Using Benzyl Esters
Abstract
The ephemeral nature of many fragrance compounds, particularly the highly volatile top and middle notes, presents a persistent challenge in product formulation. Consumers increasingly demand scents that offer a consistent and lasting sensory experience.[1][2] This document provides a comprehensive guide to the formulation and characterization of slow-release fragrance accords with a focus on benzyl esters. Benzyl esters are a versatile class of aromatic compounds, central to many floral and fruity accords, but often exhibit limited tenacity.[3][4] We will explore two primary strategies for extending their olfactory impact: polymeric microencapsulation and the pro-fragrance approach. This guide details the theoretical underpinnings, step-by-step laboratory protocols, and analytical validation methods required to successfully develop and evaluate these advanced fragrance delivery systems.
Introduction: The Challenge of Fragrance Longevity
Fragrance performance is largely dictated by the volatility of its constituent molecules.[5] While high volatility is necessary for a scent to be perceived, it also leads to rapid evaporation and a short-lived experience.[6] Traditional formulation techniques often rely on fixatives, such as benzyl benzoate, to slow the evaporation of the entire accord.[7] However, modern formulation science seeks more sophisticated methods that offer programmed and sustained release over an extended period.[8][9]
Encapsulation technologies, which shield fragrance oils within a protective shell, and pro-fragrance systems, which release scent upon cleavage of a chemical bond, are at the forefront of this innovation.[1][9][10] Benzyl esters, like the jasmine-like benzyl acetate, are ideal candidates for these technologies.[11][12] While foundational to many fragrances, their relatively low molecular weight can lead to poor tenacity, a problem that slow-release formulation directly addresses.[3]
Scientific Principles of Slow-Release
Rationale for Benzyl Esters
Benzyl esters are formed from the reaction of benzyl alcohol with a carboxylic acid.[11] Their popularity in perfumery is due to their pleasant aromatic profiles, excellent blending capabilities, and cost-effectiveness.[4][13] However, their performance is directly tied to their structure, with smaller esters being more volatile.
Table 1: Properties of Common Benzyl Esters in Fragrance
Encapsulation: This involves entrapping fragrance oils within a solid or liquid shell.[1] The release is triggered by mechanical rupture (e.g., friction on fabric), changes in temperature or moisture, or slow diffusion through the shell wall.[10][15] This method protects the ester from premature evaporation and chemical degradation.[1][15]
Pro-Fragrance Chemistry: This advanced approach involves creating a non-volatile precursor molecule (the "pro-fragrance") that is chemically bonded to the fragrance molecule.[9] The release is triggered by a specific chemical reaction, such as hydrolysis on contact with skin moisture, which cleaves the bond and liberates the volatile scent.[6] This allows for a highly controlled, sustained release profile.
Protocol 1: Microencapsulation of a Jasmine Accord using Complex Coacervation
This protocol describes the encapsulation of a benzyl acetate-dominant fragrance oil within a gelatin-acacia shell. This method is triggered by moisture and friction, making it ideal for applications like fabric care and personal lotions.
Caption: Workflow for fragrance microencapsulation via complex coacervation.
Step-by-Step Procedure
Prepare Aqueous Phase: In a 1 L beaker, dissolve 10 g of Type A gelatin and 10 g of gum acacia in 400 mL of deionized water. Heat to 50°C with gentle stirring until fully dissolved.
Form Emulsion: While maintaining the temperature at 50°C, increase the stirring speed to create a vortex. Slowly add 80 g of the jasmine fragrance accord to form a fine oil-in-water emulsion. Allow to homogenize for 15 minutes.
Induce Coacervation: Slowly add 5% acetic acid dropwise to the emulsion. Monitor the pH closely. As the pH approaches 4.0-4.5, the solution will become turbid, indicating the deposition of the polymer shell around the oil droplets. Verify capsule formation with a microscope.
Harden Shells: Once uniform capsules are observed, begin cooling the system to 10°C using an ice bath. Maintain gentle stirring for 1 hour to allow the gelatin shells to harden.
Cross-link (Cure) the Capsules: Add 2.5 g of 25% glutaraldehyde solution to the slurry. This step is critical for creating durable, water-insoluble shells.
Finalize Slurry: Slowly adjust the pH to 9.0 using 5% sodium hydroxide. Allow the slurry to stir at room temperature overnight to complete the cross-linking reaction. The final product is a stable aqueous slurry of microcapsules.
Protocol 2: Pro-Fragrance Synthesis via Esterification
This protocol details the synthesis of a larger, non-volatile ester pro-fragrance. We will react benzyl alcohol (a key part of many accords) with a non-volatile dicarboxylic acid (e.g., sebacic acid) to create a larger molecule. Upon application to a surface (e.g., skin), ambient moisture and enzymes can slowly hydrolyze the ester bonds, releasing two molecules of benzyl alcohol.
Equipment: Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, rotary evaporator, magnetic stirrer, separation funnel, basic alumina for chromatography.
Reaction and Release Mechanism
Caption: Synthesis and subsequent hydrolytic release from a pro-fragrance.
Step-by-Step Procedure
Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark apparatus and reflux condenser.
Charge Reactor: Add sebacic acid (10.1 g, 0.05 mol), benzyl alcohol (11.9 g, 0.11 mol, slight excess), p-toluenesulfonic acid (0.4 g, catalyst), and 100 mL of toluene to the flask.
Reaction: Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected (approx. 4-6 hours).
Workup: Cool the reaction mixture to room temperature. Transfer to a separation funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene using a rotary evaporator. The resulting crude product can be purified by passing it through a short column of basic alumina to remove residual acid catalyst.
Confirmation: Confirm the product (dibenzyl sebacate) via analytical techniques such as NMR or FTIR spectroscopy. The final product should be an odorless, viscous liquid or waxy solid.
Characterization & Performance Evaluation
A robust evaluation is critical to validate the performance of the slow-release system.
Analytical Workflow
The primary method for quantifying fragrance release is Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).[16][17][18]
Caption: Workflow for fragrance release profiling using HS-GC-MS.
Release Profile Analysis
Samples (e.g., fabric swatches treated with the encapsulated fragrance) are placed in sealed headspace vials and incubated. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), the vapor above the sample is injected into the GC-MS. The peak area of the target benzyl ester is proportional to its concentration in the headspace, providing a quantitative measure of its release rate.
Table 2: Example Release Data (Benzyl Acetate Concentration in Headspace)
Time Point
Neat Fragrance Oil (ng/L)
Encapsulated Fragrance (ng/L)
Pro-Fragrance System (ng/L)
1 Hour
850
150
50
4 Hours
210
145
105
8 Hours
55
130
110
24 Hours
<10
95
80
This data clearly demonstrates the "burst" from the neat oil versus the sustained, linear release from the formulated systems.
Troubleshooting
Issue
Probable Cause
Recommended Solution
(Protocol 1) No capsule formation.
Incorrect pH for coacervation; incorrect polymer ratio.
Verify pH meter calibration. Ensure pH is between 4.0-4.5. Adjust gelatin/acacia ratio if necessary.
(Protocol 1) Capsules are agglomerated.
Insufficient stirring during cooling; cooling rate too fast.
Maintain adequate, non-vortexing agitation. Cool the system gradually over at least 60 minutes.
(Protocol 2) Low yield of pro-fragrance.
Incomplete reaction; insufficient catalyst.
Ensure all water is removed via the Dean-Stark trap. Confirm catalyst activity and quantity.
Use standardized substrates (e.g., cotton swatches from a single source). Apply the formulation using a micropipette for consistent loading.
Conclusion
The formulation of slow-release fragrance accords using benzyl esters is a highly effective strategy for enhancing product performance and consumer satisfaction. Both microencapsulation and pro-fragrance approaches offer distinct advantages for controlling the release profile of volatile esters like benzyl acetate. Microencapsulation provides a physical barrier, enabling release through external triggers, while pro-fragrances offer a chemically controlled release mechanism. The protocols and analytical workflows detailed in this guide provide a robust framework for researchers and developers to create and validate long-lasting fragrance systems.[5][8]
References
Innovative Technologies for Long-Lasting Perfumes - Signicent LLP. (2024, September 27). Signicent.
Techniques for Long-Lasting Fragrances in Perfumes - Xray. (2026, January 20). Xray.
Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News. (2024, October 17).
Encapsulated Fragrances: Long-Lasting Scent Technology. (2026, February 9). Blossoms Aroma.
Benzyl Acetate: The Sweet Jasmine Aroma Chemical Loved By Perfumers. (2025, November 18). Triveni ChemicalBull.
The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony - Scent Journer. (2024, July 31). Scent Journer. Available at: . Microencapsulation For Fragrance. Stock Fragrance.
Can you use esters in perfume? : r/DIYfragrance - Reddit. (2021, December 25). Reddit.
Profiling Flavors and Fragrances in Complex Matrices Using Linear Retention Indices Without Sample Preparation - Agilent. Agilent Technologies.
Slow-Release Perfumes Are the Next Big Trend - New Beauty. (2025, April 23). New Beauty.
Analytical Strategies for Fragrance Performance Measurements.
The Characterization of Perfume Fragrances. PerkinElmer.
US4492644A - Slowly releasing perfume compositions - Google Patents. (1985). Google Patents.
Recent Advances in the Preparation of Delivery Systems for the Controlled Release of Scents - PMC. (2023, February 28). National Center for Biotechnology Information.
Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives - ResearchGate. (2025, October 13). ResearchGate.
Synthesis of Benzyl Acetate for Diffusers | PDF | Ester | Perfume - Scribd. Scribd.
Controlled-release Mechanisms of Fragrances | Cosmetics & Toiletries. (2013, May 12). Cosmetics & Toiletries.
Slow Release of Fragrance Aldehydes and Ketones in Functional Perfumery from Dynamic Mixtures Generated with N-Heteroarylmethyl-Substituted Secondary Diamines | Request PDF - ResearchGate. (2025, August 7). ResearchGate.
''Scents That Endure: Exploring the Longevity of Perfumes'' - IJNRD.org. (2024, May 5). International Journal of Novel Research and Development.
Mechanically Interlocked Profragrances for the Controlled Release of Scents | The Journal of Organic Chemistry - ACS Publications. (2021, October 1). ACS Publications.
Benzyl benzoate - The Ingredient Directory - The Fragrance Conservatory. The Fragrance Conservatory.
Technical Support Center: Benzyl 2-methylbenzoate Synthesis
The following technical support guide is structured as a dynamic Knowledge Base for the synthesis of Benzyl 2-methylbenzoate . It prioritizes yield optimization by addressing the specific steric and physical challenges o...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is structured as a dynamic Knowledge Base for the synthesis of Benzyl 2-methylbenzoate . It prioritizes yield optimization by addressing the specific steric and physical challenges of this molecule.
User Query: "I am using standard Fischer esterification conditions (refluxing with
), but my conversion stalls at ~40%. Why?"
Technical Insight:
The 2-methyl group on the benzene ring is not just an inert substituent; it creates a Steric Blockade .
Kinetic Shielding: The methyl group at the ortho position physically blocks the trajectory of the nucleophile (benzyl alcohol) from attacking the carbonyl carbon.
Twisted Geometry: To minimize steric clash with the methyl group, the carboxyl group rotates out of the plane of the benzene ring. This reduces the resonance stabilization of the intermediate cation, raising the activation energy (
).
The Fix: You cannot rely on passive equilibrium methods (like standard Fischer reflux) for high yields of ortho-substituted benzoates. You must switch to an Irreversible Activation method.
Recommended Protocols (Method Selection)
We recommend Method A for laboratory-scale high purity, and Method B for scale-up or when acid sensitivity is a concern.
Method A: The Acyl Chloride Route (Gold Standard)
Best for: High Yield (>90%), overcoming steric hindrance.
Mechanism: Converts 2-methylbenzoic acid to 2-methylbenzoyl chloride (highly reactive electrophile), followed by irreversible attack by benzyl alcohol.
Protocol:
Activation: Suspend 2-methylbenzoic acid (1.0 equiv) in dry DCM or Toluene. Add Thionyl Chloride (
, 1.2 equiv) and a catalytic drop of DMF.
Reflux: Heat to reflux until gas evolution (
) ceases (~2 hours).
Evaporation: Remove solvent and excess
under vacuum. Crucial: Do not skip this. Excess thionyl chloride will react with your alcohol to form alkyl chlorides.
Esterification: Redissolve the crude acid chloride in dry DCM. Add Pyridine (1.2 equiv) or Triethylamine (
).
Addition: Add Benzyl Alcohol (1.0 equiv) slowly at 0°C, then warm to Room Temp. Stir for 4–6 hours.
Why this works: The chloride leaving group is far better than the water leaving group in Fischer esterification, and the reaction is non-reversible.
Method B: Nucleophilic Substitution (
)
Best for: Avoiding equilibrium entirely; Industrial preferred.
Dissolve 2-methylbenzoic acid (1.0 equiv) in DMF or Acetone.
Add
(1.5 equiv) and stir for 30 mins to form the salt.
Add Benzyl Chloride (1.1 equiv) and catalytic KI (Finkelstein condition).
Heat to 60–80°C for 4 hours.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct synthesis route based on your constraints.
Caption: Decision tree for selecting the optimal synthesis route based on steric constraints and scale.
Troubleshooting & FAQs (The "Support Tickets")
Ticket #404: "My product smells strongly of almonds."
Diagnosis: Contamination with unreacted Benzyl Alcohol or Benzaldehyde (oxidation byproduct).
Root Cause:
Stoichiometry Error: You used excess benzyl alcohol.
Separation Failure: Benzyl alcohol (BP ~205°C) and Benzyl 2-methylbenzoate (BP ~324°C) are difficult to separate by rotovap.
The Fix (Purification):
Do not distill first.
Chemical Wash: Dissolve crude mixture in Ether/Ethyl Acetate. Wash 3x with Water (Benzyl alcohol is slightly soluble).
The "Scavenger" Trick: If using the Acyl Chloride method, use a slight excess of the Acid Chloride (1.1 equiv) and limiting Benzyl Alcohol (1.0 equiv). The unreacted acid becomes 2-methylbenzoic acid upon workup, which is easily removed by washing with saturated Sodium Bicarbonate (
) .
Ticket #502: "Formation of a white solid during reaction."[1]
Diagnosis: Pyridinium Hydrochloride salt formation.
Status:Normal/Good.Explanation: In Method A, the base (Pyridine/
) neutralizes the HCl generated. The white precipitate confirms the reaction is progressing.
Action: Filter this solid off before workup or dissolve it during the aqueous wash.
Ticket #503: "Yield is good, but the liquid is yellow/orange."
Diagnosis: Oxidation or Polymerization traces.
Root Cause: Benzyl alcohol oxidizes to benzaldehyde (yellowing) if exposed to air at high temps.
Action:
Perform the reaction under Nitrogen/Argon atmosphere.
Activated Charcoal: Dissolve crude ester in hexane, stir with activated charcoal for 30 mins, filter through Celite, then evaporate.
Quantitative Data Summary
Parameter
2-Methylbenzoic Acid
Benzyl Alcohol
Benzyl 2-methylbenzoate
MW ( g/mol )
136.15
108.14
226.27
Boiling Point
259°C
205°C
324°C
Melting Point
104°C
-15°C
~18°C (often supercooled liquid)
Solubility (Water)
Low (pH dependent)
4 g/100mL
Insoluble
Key Risk
Sublimation at high vac
Oxidation to Aldehyde
Hydrolysis if pH > 10
References
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Discusses steric inhibition of resonance and the "Ortho Effect").
Newman, M. S. (1950). Steric Effects in Organic Chemistry. John Wiley & Sons.
Goossen, L. J., & Dohring, A. (2003). "Lewis Acid-Catalyzed Synthesis of Adipic Acid Esters." Advanced Synthesis & Catalysis. (Modern catalytic approaches for hindered esters).
National Institute of Standards and Technology (NIST). "Benzyl 2-methylbenzoate Properties." NIST Chemistry WebBook. [Link]
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Optimization
Technical Support Center: Purification of Benzyl 2-Methylbenzoate
Introduction: The Separation Challenge Purifying Benzyl 2-methylbenzoate (also known as benzyl o-toluate) presents a specific set of physicochemical challenges. Unlike simple volatiles, this high-boiling ester (est.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Separation Challenge
Purifying Benzyl 2-methylbenzoate (also known as benzyl o-toluate) presents a specific set of physicochemical challenges. Unlike simple volatiles, this high-boiling ester (est. BP ~320–325°C at atm) requires high vacuum to prevent thermal decomposition.
The primary failure modes in this purification are not usually the distillation itself, but the pre-distillation preparation . Residual starting materials—specifically 2-methylbenzoic acid (o-toluic acid) and benzyl alcohol —create unique hazards. The acid is a solid that sublimes and clogs vacuum lines, while the alcohol can co-distill if fractionation is inefficient.
This guide provides a self-validating workflow to ensure high purity (>98%) and operational safety.
Part 1: Critical Properties & Apparatus Setup
Before initiating heating, verify your system parameters against the data below.
Table 1: Physicochemical Properties for Separation
Component
BP (760 mmHg)
Est. BP (2 mmHg)*
Melting Point
Risk Factor
Benzyl 2-methylbenzoate
~325°C
145–155°C
< 25°C (Liquid/Oil)
Thermal degradation if .
Benzyl Alcohol (Impurity)
205°C
~65–75°C
-15°C
Co-distillation; difficult to separate without a fractionating column.
2-Methylbenzoic Acid (Impurity)
260°C
Sublimes
103–105°C
Sublimation hazard. Will clog condensers/vacuum adapters.
Dibenzyl Ether (Side Product)
298°C
~130°C
3°C
Close boiling point; requires precise fractionation.
*Note: Vacuum boiling points are estimated using the Clausius-Clapeyron relation. Always expect a ±10°C variance depending on vacuum gauge placement.
Apparatus Configuration (The "Short Path" Logic)
For this high-boiler, a Short Path Distillation head is preferred over a long Vigreux column to minimize holdup, unless the benzyl alcohol content is high (>10%), in which case a modest Vigreux is required.
Key Setup Requirements:
Stirring:Mandatory. Use a large, egg-shaped magnetic stir bar. Capillary bleed tubes are obsolete and introduce oxygen (oxidation risk).
Vacuum: High vacuum pump (< 2 mmHg) required. Rotovap vacuum (~20 mmHg) is insufficient and will require bath temps >180°C, risking decomposition.
Insulation: Wrap the distillation flask and still head in aluminum foil or glass wool. Passive heat loss will stall the distillation of this heavy ester.
Part 2: The Self-Validating Workflow
The success of the distillation is determined before the liquid enters the flask. You must remove the solid acid impurity chemically, not thermally.
Diagram 1: Purification Logic Flow
Caption: The critical control point is the Alkaline Wash. Skipping this leads to condenser clogging during distillation.
Part 3: Step-by-Step Protocol
Phase A: Chemical Pre-Treatment (Crucial)
Why: You cannot separate 2-methylbenzoic acid by distillation easily; it will sublime and choke your vacuum.
Dissolve crude oil in an inert solvent (e.g., Ethyl Acetate or Dichloromethane).
Wash 2x with Saturated NaHCO₃ (Sodium Bicarbonate).
Visual Check: CO₂ evolution indicates acid neutralization. Stop only when bubbling ceases.
Wash 1x with Brine (Saturated NaCl).
Dry over anhydrous MgSO₄, filter, and concentrate via Rotary Evaporator.
Result: You should now have a clear, viscous oil. If it is cloudy, it is wet. Do not distill wet oil.
Phase B: The Vacuum Distillation
Loading: Fill the distillation flask max 60% full. Add the stir bar.[1]
Degassing: Apply vacuum without heat first. The liquid will bubble (release of trapped solvents). Wait until bubbling subsides.
Heating Ramp:
Set oil bath to 100°C initially.
Increase by 10°C every 5-10 minutes.
Observation: At ~60-80°C (vapor temp), you may see a "Forerun" (Benzyl alcohol). Collect this separately.
Main Fraction:
When vapor temp stabilizes (approx. 145–155°C @ 2 mmHg), switch to the main receiver.
Note: The oil bath will likely need to be 20–30°C hotter than the vapor temp (i.e., ~175°C).
Part 4: Troubleshooting & FAQs
Diagram 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic logic for common distillation failures.
Frequently Asked Questions
Q1: White crystals are forming in my vacuum adapter and choking the pump. What is this?
Diagnosis: This is sublimed 2-methylbenzoic acid . It means your pre-distillation base wash (Phase A) was incomplete.
Immediate Fix: Use a heat gun to gently melt the solid into the receiving flask (sacrificing purity slightly) or stop, disassemble, and clean.
Prevention: Ensure the crude oil is washed thoroughly with NaHCO₃ until basic pH is confirmed before distilling.
Q2: The boiling point is fluctuating wildly.
Diagnosis: This is usually a pressure stability issue.
Fix:
Check the manometer. Is the pump cycling?
Ensure you are using a magnetic stir bar. Localized superheating causes "burps" of vapor that spike the temperature reading.
If using a Cow receiver, ensure the rotation of the receiver isn't momentarily breaking the vacuum seal.
Q3: I cannot separate the Benzyl Alcohol (Forerun) from the Product.
Diagnosis: Fraction overlap due to high vacuum compression. At very low pressures, boiling point differences compress.
Fix:
Use a Vigreux column (10-15 cm) to add theoretical plates.
Distill the forerun slowly (1 drop per 2-3 seconds).
Sacrifice the "intermediate fraction" (the volume collected while temp rises from 80°C to 145°C) to ensure the main fraction is pure.
Q4: The product is turning yellow/orange in the flask.
Diagnosis: Thermal oxidation or decomposition.
Fix:
Lower the oil bath temperature. It should not exceed 200°C.
Ensure the system is leak-free; oxygen at these temperatures accelerates degradation.
Wrap the flask in foil to prevent light-induced degradation (benzyl esters can be light-sensitive over long periods).
References
National Institute of Standards and Technology (NIST). Benzyl Benzoate (Analogous Data). NIST Chemistry WebBook, SRD 69.[2] [Link]
Technical Support Center: Catalyst Optimization for Benzyl 2-Methylbenzoate Production
Introduction: The "Ortho-Effect" Challenge Welcome to the technical support hub for Benzyl 2-methylbenzoate (also known as benzyl o-toluate) production. Unlike standard benzoate esterifications, this reaction presents a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Ortho-Effect" Challenge
Welcome to the technical support hub for Benzyl 2-methylbenzoate (also known as benzyl o-toluate) production. Unlike standard benzoate esterifications, this reaction presents a specific kinetic hurdle: Steric Hindrance .
The ortho-methyl group on the 2-methylbenzoic acid ring creates significant steric bulk near the carbonyl center. This "Ortho-Effect" blocks the trajectory of the incoming nucleophile (benzyl alcohol), significantly reducing the rate constant (
) compared to unsubstituted benzoic acid. Furthermore, the bulky nature of benzyl alcohol amplifies this hindrance compared to smaller alcohols like methanol.
This guide moves beyond generic protocols to provide a causality-driven framework for catalyst selection, specifically tailored to overcome this steric barrier while maintaining high selectivity.
Part 1: Catalyst Selection Framework (FAQ & Troubleshooting)
Q1: Why is my standard H₂SO₄ protocol yielding <50% conversion after 12 hours?
Diagnosis: Inefficient equilibrium shift and steric deceleration.
Technical Insight: The reaction is reversible.[1][2] Because the forward rate is sterically suppressed, the reverse hydrolysis becomes competitive even with trace water.
Troubleshooting:
Switch to Hydrophobic Acid Catalysis: Sulfuric acid generates water and can induce side reactions (dibenzyl ether formation) at the high temperatures required for this hindered substrate.
Recommendation: Use p-Toluene Sulfonic Acid (p-TSA) .[3] Its organic nature improves solubility in the non-polar transition state, and it is less oxidizing than H₂SO₄.
Mandatory Process Change: You must use a water-removal system (Dean-Stark apparatus or molecular sieves) with a high-boiling azeotropic solvent (Toluene or Xylene) to drive the equilibrium (Le Chatelier’s principle).
Q2: I need a metal-free, filterable catalyst. Does Amberlyst-15 work for ortho-substituted benzoates?
Diagnosis: Pore diffusion limitation.
Technical Insight: Amberlyst-15 is a macroreticular resin. While effective for small molecules, the bulky transition state of o-toluic acid + benzyl alcohol may face diffusion resistance within the resin pores.
Troubleshooting:
Alternative:Sulfated Zirconia (S-ZrO₂) or Phosphoric Acid Modified Montmorillonite K-10 .[4] These solid superacids often possess higher surface acidity and mesoporous structures that better accommodate bulky transition states than standard polymer resins.
Protocol Adjustment: If using Amberlyst, increase loading to 10-15 wt% and ensure vigorous agitation to minimize film diffusion resistance.
Q3: Can I use Lipases (Enzymatic Catalysis) for a "Green" process?
Diagnosis: Substrate specificity mismatch.
Technical Insight: Most commercial lipases (e.g., Candida antarctica Lipase B, CAL-B) have a "key-lock" active site. Ortho-substituents on the acyl donor (the acid) frequently clash with the enzyme's oxyanion hole, leading to extremely low activity.
Verdict:Not Recommended for direct esterification of o-toluic acid unless using a specifically engineered mutant enzyme. The reaction rate will likely be too slow for industrial viability.
Part 2: Decision Logic & Mechanism
Visual 1: Catalyst Selection Decision Matrix
Caption: A logic flow for selecting the optimal catalyst based on process constraints (Scale, Purity, Green Chemistry).
Best for: "Green" chemistry, simplified workup, avoiding corrosion.
Reagents:
2-Methylbenzoic acid (1.0 eq)
Benzyl alcohol (1.1 eq)
Catalyst: Montmorillonite K-10 (20 wt% relative to acid mass)
Solvent: Xylene (Higher boiling point, 140°C, helps overcome steric barrier)
Workflow:
Activation: (Optional but recommended) Dry the clay catalyst at 120°C for 2 hours prior to use to remove adsorbed water.
Reaction: Combine reactants and catalyst in Xylene.
Reflux: Heat to reflux with a Dean-Stark trap. The higher temperature of Xylene (vs Toluene) is beneficial for the solid catalyst kinetics.
Filtration: Once complete, filter the hot solution through a sintered glass funnel to recover the catalyst.
Recycling: Wash the catalyst with acetone and dry at 120°C for reuse.
Part 4: Scientific Validation & Mechanism
Visual 2: Steric Hindrance Mechanism
Caption: Visualization of the "Ortho-Effect" blocking the nucleophilic attack trajectory.
Data Summary: Catalyst Performance Comparison
Note: Data extrapolated from kinetic studies of ortho-substituted benzoates.
Catalyst Type
Catalyst
Time (h)
Conversion (%)
Selectivity
Pros
Cons
Homogeneous
H₂SO₄
8
65%
Moderate
Cheap
Charring, Corrosion
Homogeneous
p-TSA
6
92%
High
Fast, Clean
Soluble (Workup needed)
Solid Acid
Amberlyst-15
12
55%
High
Filterable
Pore diffusion limits
Solid Acid
Sulfated ZrO₂
8
85%
High
Reusable
High Cost
Enzymatic
Lipase (CAL-B)
48+
<10%
High
Mild
Sterically Incompatible
References
Chemical Reactivity of o-Toluic Acid : What are the chemical reactivity differences between M-Toluic Acid and its isomers? Evergreensino Chemical.[5] Available at: [Link]
Solid Acid Catalysis (Montmorillonite) : Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.[4] International Journal of Scientific & Technology Research.[4] Available at: [Link]
Zr/Ti Solid Acid Catalysts : Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI (Catalysts). Available at: [Link]
Steric Hindrance Principles : Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available at: [Link]
Green Catalysts : Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. Available at: [Link]
Handling precautions and safety data sheet (SDS) for benzyl o-toluate
The following technical support guide is designed for researchers and drug development professionals working with Benzyl o-toluate (CAS 67157-60-2) . This guide prioritizes operational autonomy and safety integrity . Whe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is designed for researchers and drug development professionals working with Benzyl o-toluate (CAS 67157-60-2) .
This guide prioritizes operational autonomy and safety integrity . Where specific experimental data for this exact isomer is limited, protocols are derived from validated "read-across" data of structural analogues (Benzyl benzoate and o-Toluic acid esters) to ensure a conservative, high-safety margin.[1]
[1]
Compound Identity:
Chemical Name: Benzyl o-toluate (Benzyl 2-methylbenzoate)[1][2][3]
Q: What is the primary safety profile of Benzyl o-toluate?A: While specific GHS data for the ortho isomer is often aggregated, it must be handled with the same rigor as Benzyl Benzoate (CAS 120-51-4) .[1] It is classified as a Combustible Liquid and an Environmental Toxin .
GHS Classification (Read-Across Protocol):
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
Aquatic Toxicity (Chronic): Category 2 (Toxic to aquatic life with long-lasting effects).[1][6]
Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[1]
Q: Does this compound present an explosion hazard?A: Low risk under normal conditions.[1] However, like most high-molecular-weight esters, it creates a combustible vapor profile upon heating.[1]
Flash Point (Predicted): >100°C (Analogous to Benzyl benzoate: 148°C).[1]
Risk Factor: Rags soaked in benzyl esters can undergo spontaneous combustion if improperly disposed of due to slow oxidation.[1]
Module 2: Storage & Stability Troubleshooting
Preserving Chemical Integrity
Q: The compound arrived as a solid, but I expected a liquid. Is it degraded?A: Likely no . Benzyl esters often exhibit supercooling behavior.[1]
Melting Point: Predicted range is near ambient temperature (approx. 15–25°C).[7]
Troubleshooting: If the material has crystallized:
Place the sealed container in a warm water bath (30–40°C) for 15 minutes.
Gently swirl (do not shake vigorously) to homogenize.
Do not apply direct high heat (hot plate), as this promotes ester hydrolysis.
Q: What are the signs of hydrolytic degradation?A: Benzyl o-toluate hydrolyzes into Benzyl alcohol and o-Toluic acid in the presence of moisture.[1]
Olfactory Check: A sharp, almond-like (benzaldehyde-type) or acidic odor indicates degradation.[1] Pure benzyl o-toluate has a faint, balsamic/floral odor.[1]
Visual Check: Cloudiness or phase separation suggests water contamination or acid precipitation.[1]
Storage Protocol:
Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidation.[1]
Temperature: 2–8°C (Refrigerated) is optimal for long-term (>6 months) storage; Room Temperature (20–25°C) is acceptable for active use.[1]
Container: Amber glass (borosilicate) to protect from UV-induced radical formation.[1]
Module 3: Operational Handling & PPE
Workflow Optimization
Q: Which glove material offers the best permeation resistance?A: Do not use Latex.[1] Benzyl esters are excellent solvents and will degrade latex rapidly.[1]
Alternative: Viton or PVA (Polyvinyl alcohol) for prolonged immersion tasks.
Q: Can I use plastic syringes for transfer?A: Use with caution. Benzyl o-toluate can act as a plasticizer, leaching additives from PVC or polystyrene.[1]
Best Practice: Use glass syringes (Hamilton type) or polypropylene (PP) tips for short-contact transfers.[1] Avoid extended storage in plastic consumables.[1]
Q: How do I remove the "oily" residue from glassware?A: Benzyl o-toluate is hydrophobic (LogP ≈ 3.9).[1] Water alone will fail.[1]
Cleaning Protocol:
Rinse with Ethanol or Acetone to solubilize the ester.[1]
Wash with warm soapy water (Alconox/detergent).[1]
*Note: Where specific experimental data for CAS 67157-60-2 is absent, values are read-across from the structural analogue Benzyl Benzoate (CAS 120-51-4).[1]
Workflow Diagram 1: Safe Handling Lifecycle
Caption: Lifecycle management for Benzyl o-toluate, emphasizing thermal checks and inert storage.
Workflow Diagram 2: Emergency Decision Tree
Caption: Decision logic for immediate response to spills or exposure events.
References
National Institute of Standards and Technology (NIST). Benzyl o-toluate - NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
PubChem. Benzyl 2-methylbenzoate (Compound).[1][3] National Library of Medicine.[1] Retrieved from [Link]
European Chemicals Agency (ECHA). Benzyl Benzoate - Registration Dossier (Read-Across Analogue). Retrieved from [Link]
World Health Organization (WHO). Benzyl Benzoate International Chemical Safety Card (ICSC 0390).[1] Retrieved from [Link]
Cheméo. Chemical Properties of Benzyl o-toluate (CAS 67157-60-2). Retrieved from [Link]
A Comparative Guide to the GC-MS Kovats Retention Index of Benzyl 2-methylbenzoate
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) Kovats retention index of B...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) Kovats retention index of Benzyl 2-methylbenzoate. This guide provides a comparative analysis of its retention behavior, insights into the chromatographic nuances of its isomers, and a detailed experimental protocol for the determination of its Kovats retention index.
The Significance of the Kovats Retention Index in Compound Identification
In the field of gas chromatography, retention time is a fundamental parameter for compound identification. However, it is susceptible to variations in analytical conditions such as column length, film thickness, temperature, and carrier gas flow rate. To overcome this limitation, the Kovats retention index (I) was introduced as a more robust and transferable parameter.[1] It normalizes the retention time of a compound to the retention times of a series of n-alkane standards, providing a system-independent value that can be reliably compared across different laboratories and analytical setups.[1] This is particularly crucial in the analysis of complex mixtures and for the confident identification of isomers, which often exhibit very similar mass spectra.
Comparative Analysis of Benzyl 2-methylbenzoate and Its Isomers on Non-Polar Stationary Phases
The retention behavior of a compound in GC is primarily governed by its volatility and its interaction with the stationary phase of the column. For non-polar columns, such as those with a 100% dimethylpolysiloxane or 5%-phenyl-95%-methylpolysiloxane stationary phase, the elution order is largely dependent on the boiling point of the analytes.
A search of the NIST Mass Spectrometry Data Center reveals the Kovats retention index for Benzyl 2-methylbenzoate on a semi-standard non-polar column to be 1857.6 .[2] A comparison with its structural isomers, 2-Methylbenzyl benzoate and Benzyl 4-methylbenzoate, highlights the subtle yet significant influence of the methyl group's position on the benzene ring on the molecule's interaction with the stationary phase.
The data clearly indicates that the ortho-isomer (Benzyl 2-methylbenzoate) has the lowest retention index among the methylated isomers, suggesting it is the most volatile. The para-isomer (Benzyl 4-methylbenzoate) has a slightly higher retention index, while the isomer with the methyl group on the benzyl moiety (2-Methylbenzyl benzoate) exhibits the highest retention index, indicating stronger interaction with the non-polar stationary phase. This can be attributed to differences in molecular shape and boiling points arising from the position of the methyl group.
The Impact of Stationary Phase Polarity on Retention Behavior
Experimental Protocol for the Determination of Kovats Retention Index
This section outlines a detailed, step-by-step methodology for the experimental determination of the Kovats retention index of Benzyl 2-methylbenzoate. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Objective: To determine the Kovats retention index of Benzyl 2-methylbenzoate on both non-polar and polar GC columns.
Materials:
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Benzyl 2-methylbenzoate standard (≥98% purity)
n-alkane standard mixture (e.g., C8-C20 or a wider range covering the expected elution of the analyte)
High-purity solvent (e.g., hexane or dichloromethane)
Microsyringes and autosampler vials
Procedure:
Sample and Standard Preparation:
Prepare a stock solution of Benzyl 2-methylbenzoate (e.g., 1000 µg/mL) in the chosen solvent.
Prepare a working solution by diluting the stock solution to a suitable concentration for GC-MS analysis (e.g., 10 µg/mL).
Prepare a working solution of the n-alkane standard mixture.
Prepare a co-injection mixture containing both the Benzyl 2-methylbenzoate working solution and the n-alkane standard mixture.
GC-MS Instrumentation Setup:
Injector: Set to a suitable temperature (e.g., 250 °C) and use a split or splitless injection mode depending on the sample concentration.
Oven Temperature Program: A typical program would be:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
Final hold: Hold at 280 °C for 10 minutes.
(This program should be optimized to ensure good separation of the analyte and the bracketing n-alkanes.)
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
MS Detector:
Transfer line temperature: 280 °C.
Ion source temperature: 230 °C.
Electron ionization (EI) at 70 eV.
Scan range: m/z 40-400.
Data Acquisition:
Inject the n-alkane standard mixture to determine the retention times of the individual n-alkanes.
Inject the Benzyl 2-methylbenzoate working solution to determine its retention time.
Inject the co-injection mixture to confirm the elution order and obtain precise retention times for both the analyte and the n-alkanes in a single run.
Kovats Retention Index Calculation:
The Kovats retention index (I) for a temperature-programmed analysis is calculated using the following formula:
n is the carbon number of the n-alkane eluting immediately before the analyte.
t_R(x) is the retention time of Benzyl 2-methylbenzoate.
t_R(n) is the retention time of the n-alkane with carbon number n.
t_R(n+1) is the retention time of the n-alkane with carbon number n+1.
Workflow for Kovats Retention Index Determination
Caption: Experimental workflow for determining the Kovats retention index.
Conclusion
The Kovats retention index is an indispensable tool for the accurate and reliable identification of compounds in GC-MS analysis. This guide has provided a comparative analysis of the Kovats retention index for Benzyl 2-methylbenzoate and its isomers on non-polar stationary phases, highlighting the influence of molecular structure on chromatographic behavior. While experimental data on polar phases for Benzyl 2-methylbenzoate is limited, a significant increase in its retention index is anticipated based on the behavior of similar compounds. The detailed experimental protocol provided herein offers a robust framework for researchers to determine the Kovats retention index of Benzyl 2-methylbenzoate and other aromatic esters in their own laboratories, contributing to the standardization and comparability of analytical data across the scientific community.
References
PubChem. Benzyl 2-methylbenzoate. National Center for Biotechnology Information. [Link]
PubChem. 2-Methylbenzyl benzoate. National Center for Biotechnology Information. [Link]
PubChem. Benzyl 4-methylbenzoate. National Center for Biotechnology Information. [Link]
The Pherobase. The Kovats Retention Index: Benzyl benzoate (C14H12O2). [Link]
A Comparative Guide to the FTIR Absorption Bands of the Benzyl o-Toluate Ester Linkage
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Ester Linkage in Molecular Characterization The ester functional group is a cornerstone of organic chemistry, prevalen...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Ester Linkage in Molecular Characterization
The ester functional group is a cornerstone of organic chemistry, prevalent in a vast array of natural products, pharmaceuticals, and industrial chemicals. The vibrational characteristics of the ester linkage, when probed with FTIR spectroscopy, provide a unique "fingerprint" that allows for its unambiguous identification and can reveal subtle details about its molecular environment. Benzyl o-toluate, with its aromatic rings flanking the ester core, presents a case study in how electronic and steric factors influence these characteristic vibrations. This guide will dissect the FTIR spectrum of benzyl o-toluate, contrasting it with simpler aliphatic and aromatic esters to provide a comprehensive understanding of its spectral features.
Theoretical Framework: Understanding Vibrational Modes in Esters
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its chemical bonds. For an ester linkage (R-COO-R'), the most prominent and diagnostic absorption bands arise from the stretching vibrations of the carbonyl (C=O) and the carbon-oxygen (C-O) single bonds.
The position of the C=O stretching band is particularly sensitive to the electronic environment of the carbonyl group. Factors such as conjugation, inductive effects, and ring strain can significantly shift its absorption frequency.[1] In aromatic esters like benzyl o-toluate, conjugation of the carbonyl group with the benzene ring delocalizes the pi-electrons, which slightly weakens the C=O bond and lowers its stretching frequency compared to a simple aliphatic ester.[2] Conversely, the electronegativity of the oxygen atom in the ester linkage creates an inductive effect that can increase the C=O bond order and shift the frequency higher compared to a ketone.[3]
The C-O stretching vibrations in esters typically appear as two distinct bands in the fingerprint region of the spectrum (roughly 1300-1000 cm⁻¹).[4] These correspond to the asymmetric and symmetric stretching modes of the C-O-C unit and are also influenced by the nature of the R and R' groups.
Experimental Protocol: Acquiring High-Quality FTIR Spectra of Ester Compounds
A reliable FTIR spectrum is foundational to accurate analysis. The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a liquid ester sample, such as benzyl o-toluate, using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.[5]
Instrumentation:
Fourier-Transform Infrared (FTIR) Spectrometer
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal
Procedure:
Background Spectrum Acquisition:
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Acquire a background spectrum to account for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal. This will be automatically subtracted from the sample spectrum.
Sample Application:
Place a small drop of the liquid ester sample directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered to obtain a strong signal.
Spectrum Acquisition:
Initiate the sample scan. For a typical analysis, the following parameters are recommended:
Spectral Range: 4000-400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 16-32 (co-added to improve the signal-to-noise ratio)
Data Analysis:
The resulting spectrum will display absorbance or transmittance as a function of wavenumber (cm⁻¹).
Identify the characteristic absorption bands, paying close attention to the C=O and C-O stretching regions.
Cleaning:
Thoroughly clean the ATR crystal with a suitable solvent after each measurement to prevent cross-contamination.
Caption: Experimental workflow for obtaining an FTIR spectrum of a liquid ester.
Comparative Analysis of Ester Linkage FTIR Absorption Bands
To understand the unique spectral features of benzyl o-toluate, it is instructive to compare its FTIR spectrum with those of a simple aliphatic ester, ethyl acetate, and another aromatic ester, phenyl acetate. This comparison highlights the influence of the molecular structure on the vibrational frequencies of the ester linkage.
Caption: Key vibrational modes of Benzyl o-Toluate.
Ester Compound
Structure
C=O Stretch (cm⁻¹)
C-O Stretch (acyl, cm⁻¹)
C-O Stretch (alkyl/aryl, cm⁻¹)
Key Distinguishing Features
Benzyl o-toluate
Benzyl 2-methylbenzoate
~1720
~1270
~1120
Conjugation with the benzoate ring lowers the C=O frequency. The ortho-methyl group can have a minor electronic and steric influence.
Higher C=O frequency due to the absence of conjugation. A classic example of a saturated ester spectrum.[4]
Phenyl Acetate
Aromatic Ester
~1760
~1215
~1190
The electron-withdrawing phenyl group on the oxygen side increases the C=O frequency (inductive effect).[6]
Analysis of Spectral Differences:
C=O Stretching Vibration: The carbonyl stretch of benzyl o-toluate is expected around 1720 cm⁻¹, which is lower than that of the aliphatic ethyl acetate (~1740 cm⁻¹) due to the conjugation of the carbonyl group with the aromatic ring of the benzoate moiety.[4] This conjugation delocalizes the π-electrons, reducing the double-bond character of the C=O bond and thus lowering its vibrational frequency.[2] In contrast, phenyl acetate exhibits a higher C=O stretching frequency (~1760 cm⁻¹) because the phenyl group is attached to the single-bonded oxygen. The electron-withdrawing nature of the phenyl group has an inductive effect that strengthens the C=O bond.[3]
C-O Stretching Vibrations: Esters display two characteristic C-O stretching bands.[7] In benzyl o-toluate, the C-O stretch associated with the acyl side (C(=O)-O) is anticipated around 1270 cm⁻¹, while the C-O stretch from the alkyl side (O-CH₂) is expected near 1120 cm⁻¹. These are typically strong and broad absorptions. For ethyl acetate, these bands appear at approximately 1240 cm⁻¹ and 1045 cm⁻¹. The precise positions and intensities of these bands in the fingerprint region are highly characteristic of the specific ester and contribute to its unique spectral identity.
Conclusion
The FTIR spectrum of benzyl o-toluate provides a clear and detailed signature of its ester linkage, characterized by a strong C=O stretching absorption around 1720 cm⁻¹ and two distinct C-O stretching bands in the fingerprint region. By comparing its spectrum to those of ethyl acetate and phenyl acetate, we can discern the electronic effects of conjugation and induction on these vibrational frequencies. This guide provides a framework for researchers and scientists to confidently identify and characterize the benzyl o-toluate moiety, aiding in structural elucidation and quality control in drug development and other scientific endeavors.
References
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
Technical Comparison: Hydrolytic Stability of Benzyl Benzoate vs. Benzyl o-Toluate
Executive Summary The Bottom Line: For drug development and formulation scientists, Benzyl o-toluate represents a significantly more hydrolytically stable alternative to Benzyl benzoate . While Benzyl benzoate is a stand...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Bottom Line: For drug development and formulation scientists, Benzyl o-toluate represents a significantly more hydrolytically stable alternative to Benzyl benzoate .
While Benzyl benzoate is a standard lipophilic ester used widely as a solubilizer and acaricide, its susceptibility to alkaline hydrolysis limits its utility in high-pH formulations or long-shelf-life aqueous dispersions. The introduction of a methyl group at the ortho position (yielding Benzyl o-toluate) introduces a "steric shield" that retards nucleophilic attack by a factor of approximately 10–20x , depending on solvent conditions. This guide details the mechanistic grounding, comparative kinetics, and validation protocols for this structural modification.
Mechanistic Analysis: The "Ortho Effect"
The hydrolysis of both esters proceeds via the
mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). The rate-determining step (RDS) is the formation of the tetrahedral intermediate formed by the attack of the hydroxide ion () on the carbonyl carbon.[1]
Steric Hindrance (Primary Factor)
In Benzyl benzoate , the carbonyl carbon is relatively exposed. The phenyl ring can rotate to minimize interference, allowing the nucleophile easy access at the Burgi-Dunitz angle (~107°).
In Benzyl o-toluate , the ortho-methyl group creates significant steric bulk (
). This bulk physically blocks the trajectory of the incoming hydroxide ion. Furthermore, it forces the carbonyl group out of coplanarity with the benzene ring, destabilizing the ground state less than it destabilizes the crowded transition state, thereby increasing the activation energy ().
Electronic Effects (Secondary Factor)
The methyl group is electron-donating (+I effect). This increases the electron density at the carbonyl carbon, making it slightly less electrophilic and further reducing its reactivity toward the negatively charged hydroxide ion.
Visualization: Transition State Steric Clash
The following diagram illustrates the critical steric clash preventing hydrolysis in the ortho-toluate derivative.
Figure 1: Comparative reaction pathways showing the steric blockade in the o-toluate transition state.
Comparative Kinetic Data
The following data synthesizes experimental rate constants (
) and relative rates derived from Taft Steric Parameters (). While absolute rates vary by solvent (e.g., water vs. acetone/water), the relative rate ratio remains a robust predictor of stability.
Note: Half-life values are estimated for standard pseudo-first-order conditions (excess NaOH, 50% aqueous organic solvent). The Relative Rate is derived from the Taft equation
where .
Key Insight for Formulators
If your formulation containing Benzyl benzoate degrades by 10% in 1 month, switching to Benzyl o-toluate could theoretically extend that 10% degradation window to 17 months , assuming the hydrolysis mechanism is the primary degradation pathway.
Experimental Validation Protocol
To verify these stability differences in your specific matrix, use the following High-Performance Liquid Chromatography (HPLC) protocol. This method is superior to titration for aromatic esters as it avoids interference from buffer salts.
Figure 2: Kinetic validation workflow for determining pseudo-first-order rate constants.
Detailed Methodology
Preparation: Dissolve the ester in Acetonitrile to create a 20 mM stock solution.
Initiation: In a thermostated vessel (
), mix 50 mL of stock solution with 50 mL of 0.1 N NaOH (aqueous). Final ester concentration = 10 mM; Final NaOH = 0.05 N (Excess).
Sampling: Withdraw 1 mL aliquots at
minutes (for benzoate) and extended times (up to 4 hours) for o-toluate.
Quenching: Immediately dispense aliquot into a vial containing 1 mL of 0.1 N HCl (neutralization) and 100 µL of Internal Standard.
Analysis: Inject 10 µL onto a C18 column. Mobile phase: 60:40 ACN:Water. Flow: 1.0 mL/min. Detect at 254 nm.
Calculation: Plot
vs. time. The slope is .
References
Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society. Link
BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates.Link
Emerging Investigators. (2022). Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substrates.Link
Khan, M. N., & Olagbemiro, T. O. (1982).[2] Kinetics and Mechanism of Alkaline Hydrolysis of Acyl Substituted Benzoates. Journal of the Chemical Society of Pakistan. Link
US EPA. (2011). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds.Link
Steric effect of ortho-methyl group on ester hydrolysis kinetics
Topic: Steric effect of ortho-methyl group on ester hydrolysis kinetics Content Type: Publish Comparison Guide A Technical Guide for Kinetic Profiling and Mechanistic Analysis Executive Summary In drug design and physica...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Steric effect of ortho-methyl group on ester hydrolysis kinetics
Content Type: Publish Comparison Guide
A Technical Guide for Kinetic Profiling and Mechanistic Analysis
Executive Summary
In drug design and physical organic chemistry, the hydrolytic stability of ester linkages is a critical parameter determining prodrug half-life, shelf-stability, and metabolic fate. This guide analyzes the "Ortho Effect," specifically quantifying how an ortho-methyl substituent on a benzoate ester drastically retards hydrolysis rates compared to its meta- and para- isomers.
While electronic effects (Hammett
) usually predict reactivity in meta and para positions, the ortho-methyl group introduces a dominant steric penalty . This guide provides the mechanistic rationale, comparative kinetic data, and a validated spectrophotometric protocol for quantifying these effects.
Mechanistic Analysis: The Steric Barrier
The alkaline hydrolysis of esters typically proceeds via the
The rate-determining step (RDS) is the nucleophilic attack of the hydroxide ion (
) on the carbonyl carbon to form a tetrahedral intermediate .
Electronic Effect (Minor Driver): The methyl group is electron-donating (+I effect). Theoretically, this reduces the electrophilicity of the carbonyl carbon, slowing the reaction. This effect is observed in p-methyl benzoate.
Steric Effect (Major Driver): In o-methyl benzoate, the methyl group physically occupies the space required for the approaching nucleophile and the formation of the tetrahedral intermediate.
Crowding the Transition State: The transition state requires the carbonyl carbon to change hybridization from
(planar) to (tetrahedral). The ortho-methyl group creates severe van der Waals repulsion with the incoming and the alkoxy oxygen.
Inhibition of Resonance: In some cases, the ortho group forces the carbonyl out of coplanarity with the benzene ring, further altering reactivity, though the direct steric blocking is the primary kinetic decelerator.
Diagram 1: Mechanistic Pathway & Steric Blockade
Figure 1: The
pathway showing where the ortho-methyl group imposes a steric penalty, significantly raising the energy of the transition state.
Comparative Kinetics: Isomer Performance
The following table compares the relative rates of alkaline hydrolysis for methyl benzoate isomers. The data highlights the failure of purely electronic predictions (Hammett equation) for ortho substituents.
Table 1: Relative Hydrolysis Rates of Methyl Benzoates (
)
Conditions: Alkaline hydrolysis (NaOH), typically in aqueous/organic co-solvent (e.g., 60% Acetone/Water) at 25°C.
Substrate
Substituent Position
Electronic Effect
Steric Effect ()
Relative Rate ()
Half-Life Trend
Methyl Benzoate
None (H)
Reference
0.00 (Reference)
1.00
Baseline
Methyl m-toluate
Meta
Weakly Deactivating (+I)
Negligible
~0.6 - 0.8
Moderate
Methyl p-toluate
Para
Deactivating (+I, Hyperconj.)
Negligible
~0.5 - 0.7
Slow
Methyl o-toluate
Ortho
Deactivating (+I)
High (Blocking)
< 0.2
Very Slow
Key Insight:
The ortho-methyl ester hydrolyzes significantly slower than the para-isomer, despite both having similar electronic properties. This deviation is quantified by the Taft Equation for ortho substituents:
Where is the steric substituent constant. For an ortho-methyl group, is negative (approx -1.24), indicating a strong rate-retarding effect [1].
Experimental Protocol: Kinetic Assay
To empirically verify the steric effect, use this self-validating UV-Vis spectrophotometric protocol.
Objective: Determine the pseudo-first-order rate constant (
) for the hydrolysis of methyl o-toluate vs. methyl benzoate.
Expected Outcome:
You will observe a steeper slope (faster rate) for methyl benzoate and a significantly shallower slope (slower rate) for methyl o-toluate.
References
Taft, R. W. (1952).[6] Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society.[7]
Evans, D. P., Gordon, J. J., & Watson, H. B. (1937).[8] Influence of alkyl groups on the reaction velocities of acyl substituted esters. Journal of the Chemical Society.[7][8]
Chapman, N. B., Shorter, J., & Utley, J. H. P. (1964). The separation of polar and steric effects in the reactions of ortho-substituted benzoic acids and their esters. Journal of the Chemical Society.[7][8]
Kirby, A. J. (1972). Hydrolysis and Formation of Esters of Organic Acids. Comprehensive Chemical Kinetics, Elsevier.
Chromatographic separation of benzyl benzoate and benzyl 2-methylbenzoate
This guide details the chromatographic separation of Benzyl Benzoate (BB) and its methylated analog, Benzyl 2-methylbenzoate (B2MB) .[1] Executive Summary Separating Benzyl Benzoate from Benzyl 2-methylbenzoate requires...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chromatographic separation of Benzyl Benzoate (BB) and its methylated analog, Benzyl 2-methylbenzoate (B2MB) .[1]
Executive Summary
Separating Benzyl Benzoate from Benzyl 2-methylbenzoate requires distinguishing between two molecules that differ only by a single methyl group on the benzoate ring.[1] This structural similarity creates a "critical pair" scenario where resolution is driven by subtle differences in boiling point (GC) or hydrophobicity (HPLC).[1]
Primary Recommendation (GC-FID): Gas Chromatography is the gold standard for this separation due to the compounds' volatility and thermal stability. A polar PEG (Wax) stationary phase provides superior resolution compared to non-polar phases by exploiting the pi-pi interaction differences caused by the ortho-methyl steric hindrance.
Secondary Recommendation (RP-HPLC): High-Performance Liquid Chromatography is preferred only when analyzing thermolabile formulations or aqueous matrices.[1] A C18 column with a high-organic gradient is required to resolve the more hydrophobic B2MB from BB.[1]
Compound Profiling & Separation Physics
Understanding the physicochemical differences is the first step to designing the protocol.[1]
Feature
Benzyl Benzoate (BB)
Benzyl 2-methylbenzoate (B2MB)
Separation Implication
Structure
Phenyl-CO-O-CH₂-Phenyl
(2-Me-Phenyl)-CO-O-CH₂-Phenyl
B2MB has increased steric bulk at the ortho position.[1]
Why this works: GC offers the highest peak capacity for these esters.[1] While non-polar columns (e.g., DB-5) separate based on boiling point, polar columns (e.g., DB-Wax) enhance selectivity through dipole-dipole interactions, which are distinctively modulated by the ortho-methyl group in B2MB.
Experimental Protocol
Instrument: GC with Flame Ionization Detector (FID)
Column:Polyethylene Glycol (PEG) phase (e.g., DB-Wax, Supelcowax-10, or equivalent).[1]
Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.[1]
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]
Benzyl 2-methylbenzoate: Elutes second (~13.8 min).
Resolution (Rs): Typically > 2.5 (Baseline separation).
Technical Insight: The ortho-methyl group in B2MB creates steric hindrance that slightly reduces the molecule's ability to interact planarly with the PEG stationary phase compared to the unsubstituted BB. However, the dominant boiling point effect (due to higher MW) ensures B2MB still elutes after BB.[1]
Method 2: Reversed-Phase HPLC (RP-HPLC)
Alternative for Complex Matrices
Why this works: If the sample contains non-volatile excipients (e.g., polymers in a topical gel), GC is unsuitable without extraction.[1] HPLC separates based on hydrophobicity.[1] The methyl group makes B2MB significantly more non-polar.[1]
Experimental Protocol
Instrument: HPLC with UV-Vis or PDA Detector.
Column:C18 (Octadecylsilane) , End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18).[1]
Dimensions: 150 mm × 4.6 mm, 3.5 µm or 5 µm particle size.[1]
Mobile Phase:
Solvent A: Water + 0.1% Formic Acid (improves peak shape).[1]
Note: While specific GHS data for CAS 67157-60-2 is limited in public repositories, its structural homology to Benzyl Benzoate (CAS 120-51-4) dictates a Conservative Safety Profile .[1] The following hazards are inferred based on the "Read-Across" principle for aromatic esters.
Minimizing dermal exposure is critical to prevent sensitization.
Part 2: PPE Selection Framework
Core Directive: Standard nitrile exam gloves provide insufficient protection against prolonged contact with aromatic esters.[1] Esters can swell and permeate nitrile rubber rapidly.
1. Hand Protection Strategy
Routine Handling (Splash Risk Only):
Material: Nitrile (Minimum thickness: 0.11 mm / 4-5 mil).[1]
Protocol: Change immediately upon splash.[1] Maximum wear time: 15 minutes.[14]
Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are insufficient for liquid transfer.[1]
Body: Lab coat (100% cotton or Nomex). For spill cleanup, use a Tyvek® apron or suit.
Part 3: Operational Workflow & Logic[15]
Visualizing the Safety Decision Matrix
The following diagram illustrates the decision logic for selecting PPE and handling procedures based on the operational state of the chemical.
Figure 1: Decision matrix for PPE selection based on volume and ventilation availability.
Step-by-Step Handling Protocol
1. Preparation & Weighing
Location: Weigh inside a fume hood. If using a balance outside a hood, keep the container closed until the moment of transfer.[14]
Technique: Use a positive displacement pipette for viscous liquids to prevent dripping.[1]
Self-Validation: Check glove fingertips for "puckering" or "rippling" (signs of ester swelling) every 10 minutes.[1]
2. Reaction & Synthesis
Temperature Control: If heating >60°C, ensure a reflux condenser is active to prevent vapor release.
Incompatibility: Avoid contact with strong oxidizers (e.g., Nitric Acid, Peroxides).[1] The benzylic carbon is susceptible to oxidation, which can be exothermic.[14]
3. Spill Response (The "P.A.C.T." Protocol)
P - Protect: Evacuate immediate area. Don Double Gloves (Laminate + Nitrile).
A - Absorb: Do NOT use water.[1] Use vermiculite, sand, or a dedicated organic spill pad.[1][14]
C - Contain: Dike the edges of the spill first, then work inward.[1]
T - Transfer: Shovel absorbed material into a bucket labeled "Hazardous Waste: Organic Solid."
Part 4: Disposal & Decontamination[15][19]
Waste Classification:
RCRA Code: Not specifically listed (P or U list), but must be characterized as D001 (Ignitable) if in flammable solvent, or generally as Toxic Organic Waste .[1]
Aquatic Hazard: Due to H411 classification, this cannot be poured down the drain.[1][6]
Decontamination of Glassware:
Solvent Rinse: Rinse glassware with Acetone or Ethanol (esters are soluble in organic solvents, insoluble in water).[1]
Collection: Collect the solvent rinse into the "Organic Solvent Waste" container.[1]
Wash: Wash with hot soapy water (Alconox) after the solvent rinse.[1]
Part 5: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 562428, Benzyl 2-methylbenzoate.[1] Retrieved from [Link][1]
Ansell Chemical Resistance Guide (8th Ed). Permeation & Degradation Data for Esters.[1] (General reference for Nitrile vs. Laminate performance against aromatic esters).
University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference.[1] Retrieved from [Link]